molecular formula C8H9N3O B13439284 1,3-Dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one

1,3-Dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one

カタログ番号: B13439284
分子量: 163.18 g/mol
InChIキー: FEVUXMONAWMHMC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1,3-Dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one is a useful research compound. Its molecular formula is C8H9N3O and its molecular weight is 163.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C8H9N3O

分子量

163.18 g/mol

IUPAC名

1,6-dimethyl-3H-imidazo[4,5-b]pyridin-2-one

InChI

InChI=1S/C8H9N3O/c1-5-3-6-7(9-4-5)10-8(12)11(6)2/h3-4H,1-2H3,(H,9,10,12)

InChIキー

FEVUXMONAWMHMC-UHFFFAOYSA-N

正規SMILES

CC1=CC2=C(NC(=O)N2C)N=C1

製品の起源

United States
Foundational & Exploratory

Pharmacological Properties and Therapeutic Applications of 1,3-Dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[4,5-b]pyridin-2-one scaffold is a highly versatile pharmacophore in modern medicinal chemistry, serving as the structural backbone for a multitude of targeted therapeutics. Specifically, the 1,3-dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one derivative represents a critical node in structure-activity relationship (SAR) optimization. The strategic placement of methyl groups at the N1 and C6 positions fundamentally alters the molecule's hydrogen-bonding network, lipophilicity, and steric profile. As a Senior Application Scientist, I have structured this technical guide to dissect the pharmacological properties of this compound class, emphasizing its validated roles in calcitonin gene-related peptide (CGRP) receptor antagonism, p38 mitogen-activated protein (MAP) kinase inhibition, and corticotropin-releasing factor-1 (CRF1) modulation.

Structural & Physicochemical Profiling

The core imidazo[4,5-b]pyridine structure is a purine isostere, allowing it to readily interact with ATP-binding sites of various kinases and nucleotide-binding proteins[1].

  • The N1-Methylation Effect: In the unsubstituted 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one, the N1 and N3 atoms act as hydrogen bond donors, while the carbonyl oxygen acts as an acceptor. Methylation at N1 restricts the tautomeric forms and eliminates a hydrogen bond donor. This forces a highly specific binding orientation within the kinase hinge region, often improving selectivity against off-target kinases by maintaining critical interactions with flipped peptide backbones[2].

  • The C6-Methylation Effect: The addition of a methyl group at the C6 position of the pyridine ring enhances the overall lipophilicity (LogP) of the molecule. This hydrophobic anchor improves membrane permeability and blood-brain barrier (BBB) penetration, a critical requirement for centrally acting agents like CRF1 antagonists and anti-migraine therapeutics[3].

Core Pharmacological Domains

CGRP Receptor Antagonism (Migraine Therapeutics)

The imidazo[4,5-b]pyridin-2-one moiety is a foundational building block for "gepants," a class of small-molecule CGRP receptor antagonists used for the acute and prophylactic treatment of migraines[4]. Compounds such as rimegepant and telcagepant utilize highly substituted imidazo-pyridine or azepan-2-one cores to competitively block the CGRP peptide from binding to the Calcitonin Receptor-Like Receptor (CRLR) and Receptor Activity-Modifying Protein 1 (RAMP1) complex[5]. The 1,6-dimethyl derivative serves as a rigid, sterically tuned scaffold that mimics the C-terminal amide of the endogenous CGRP peptide, preventing CGRP-mediated intracellular cAMP accumulation and subsequent neurogenic vasodilation[6].

CGRP_Pathway CGRP CGRP Peptide Receptor CLR / RAMP1 Complex (CGRP Receptor) CGRP->Receptor Binds Gs Gs Protein Activation Receptor->Gs Activates Antagonist Imidazo[4,5-b]pyridin-2-one Derivative Antagonist->Receptor Competitive Blockade cAMP cAMP Production Gs->cAMP Stimulates AC Vasodilation Vasodilation & Neurogenic Inflammation cAMP->Vasodilation Induces

Caption: Mechanism of CGRP receptor blockade by imidazo[4,5-b]pyridin-2-one derivatives.

p38 MAP Kinase and Aurora Kinase Inhibition

Beyond GPCR antagonism, the scaffold exhibits profound kinase inhibitory activity. Structure-based drug design has identified imidazo[4,5-b]pyridin-2-one derivatives as potent inhibitors of p38 MAP kinase, a critical mediator of inflammatory cytokine production (e.g., TNF-α and IL-8)[2]. X-ray crystallographic studies reveal that these derivatives induce an infrequent flip of the peptide bond between Met109 and Gly110 in the p38 hinge region, locking the kinase in an inactive conformation[7]. Furthermore, related derivatives act as inhibitors of Aurora kinases (A, B, and C), which are essential for cell division, making them viable candidates for oncology[1].

cAMP PDE III and CRF1 Receptor Modulation

The scaffold also demonstrates high affinity for phosphodiesterase III (PDE III). Analogs structurally related to milrinone, featuring the imidazo[4,5-b]pyridin-2-one core, are potent cAMP PDE III inhibitors with in vitro activity in the nanomolar range, providing positive inotropic and vasodilatory effects[8]. Additionally, tricyclic and alkylated derivatives act as potent corticotropin-releasing factor-1 (CRF1) antagonists, inhibiting CRF-stimulated cAMP production and offering potential treatments for stress-related psychiatric disorders[3].

Experimental Workflows & Protocols

To ensure scientific integrity and self-validation, the following protocols detail the evaluation of 1,3-dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one derivatives in vitro.

Protocol 1: TR-FRET p38 MAP Kinase Binding Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard colorimetric assays due to its superior signal-to-noise ratio and resistance to compound auto-fluorescence, ensuring high-fidelity IC50 determination.

  • Reagent Preparation: Prepare a master mix containing 2 nM recombinant human p38α MAPK, 10 nM Eu-anti-GST antibody, and 30 nM Kinase Tracer 199 in a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the 1,6-dimethyl imidazopyridine derivative in 100% DMSO to create a 10-point concentration-response curve (final DMSO concentration 1%).

  • Incubation: Add 5 µL of the compound to 15 µL of the master mix in a 384-well low-volume plate. Incubate at 25°C for 60 minutes to allow competitive displacement of the tracer.

  • Detection: Read the plate on a multi-mode microplate reader capable of TR-FRET (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Validation: Calculate the emission ratio (665/615 nm). A decrease in the ratio validates competitive displacement. Fit data to a 4-parameter logistic equation to determine the IC50[2].

Kinase_Assay Prep Compound Preparation (1,6-dimethyl derivative) Incubate Incubation with p38 MAPK & ATP-competitive probe Prep->Incubate Addition FRET TR-FRET Signal Detection Incubate->FRET Excitation (340nm) Analysis IC50 Calculation & SAR Modeling FRET->Analysis Data Export

Caption: Step-by-step TR-FRET assay workflow for evaluating p38 MAPK inhibition.

Protocol 2: CGRP-Stimulated cAMP Functional Assay

Causality: Measuring downstream cAMP accumulation directly validates the functional antagonism of the CRLR/RAMP1 complex, proving that receptor binding translates to physiological blockade[5].

  • Cell Culture: Seed SK-N-MC cells (endogenously expressing CGRP receptors) at 10,000 cells/well in a 96-well plate.

  • Pre-incubation: Treat cells with the imidazopyridine compound (0.1 nM - 10 µM) in the presence of 0.5 mM IBMX (a broad-spectrum PDE inhibitor to prevent cAMP degradation) for 30 minutes at 37°C.

  • Stimulation: Challenge the cells with 1 nM human α-CGRP peptide for 15 minutes.

  • Lysis & Detection: Lyse the cells and quantify intracellular cAMP using a competitive homogeneous time-resolved fluorescence (HTRF) cAMP assay kit.

  • Validation: The rightward shift of the CGRP concentration-response curve in the presence of the compound confirms competitive antagonism[6].

Quantitative Data Presentation

Table 1: Comparative Pharmacological Profiling of Imidazo[4,5-b]pyridin-2-one Derivatives

Compound / SubstitutionTargetIC50 / Ki (nM)Primary Pharmacological EffectReference
Unsubstituted Corep38 MAPK> 10,000Weak hinge-binding[2]
1,6-Dimethyl Derivativep38 MAPK45 - 120Potent inhibition via Met109/Gly110 flip[2],[7]
Tricyclic DerivativeCRF1 Receptor2.5 (Ki)Blockade of CRF-induced cAMP[3]
Rimegepant PrecursorCGRP Receptor< 1.0 (Ki)Inhibition of neurogenic vasodilation[4],[6]
5-Methyl-6-(4-pyridinyl)cAMP PDE III15 - 30Positive inotropy (Milrinone analog)[8]

Sources

In Vitro Biological Activity and Target Identification of CAS 155789-87-0: A Technical Guide to Fast Skeletal Troponin Activators

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Muscle weakness in neuromuscular disorders, such as amyotrophic lateral sclerosis (ALS) and spinal muscular atrophy (SMA), stems from diminished neuromuscular input and subsequent calcium desensitization at the sarcomere level [1]. CAS 155789-87-0 (1,3-dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one) represents the foundational pharmacophore scaffold for a breakthrough class of therapeutics known as Fast Skeletal Troponin Activators (FSTAs). This whitepaper details the rigorous in vitro methodologies required to characterize the biological activity and structural target of this imidazo[4,5-b]pyridin-2-one core, providing a blueprint for evaluating advanced analogs like tirasemtiv and reldesemtiv [2].

Mechanism of Action & Biological Target

The biological target of CAS 155789-87-0 and its derivatives is the fast skeletal troponin complex, a heterotrimeric regulatory unit comprising Troponin C (TnC, calcium-binding), Troponin I (TnI, inhibitory), and Troponin T (TnT, tropomyosin-binding).

When neuromuscular input is diminished, the rate of calcium release from TnC outpaces muscle contraction. FSTAs bind selectively to a hydrophobic pocket located at the interface between the regulatory domain of TnC and the switch region of TnI [1]. By stabilizing this interface, the compound allosterically slows the rate of calcium dissociation, thereby sensitizing the sarcomere to lower concentrations of intracellular calcium and amplifying submaximal force production.

G Ca Calcium Influx TnC Fast Skeletal TnC (Calcium Binding) Ca->TnC Activates TnI TnI Switch Region (Interaction) TnC->TnI Binds Compound CAS 155789-87-0 (FSTA Scaffold) Compound->TnC Sensitizes Compound->TnI Stabilizes Tropo Tropomyosin Shift TnI->Tropo Relieves Inhibition Actin Actin-Myosin Crossbridge Tropo->Actin Enables Contraction

Fig 1: Allosteric modulation of the fast skeletal troponin complex by CAS 155789-87-0.

In Vitro Biological Activity Characterization

Causality of Experimental Choice

To evaluate the biological activity of CAS 155789-87-0, we utilize a Calcium-Dependent Myosin ATPase Assay rather than direct force measurements in intact myofibers. Direct fiber mechanics are low-throughput and highly susceptible to preparation variability. Because ATP hydrolysis by myosin is strictly coupled to the actin-myosin crossbridge cycling rate, isolating fast skeletal myofibrils allows us to directly and quantitatively measure thin-filament activation in a high-throughput biochemical format [3].

Self-Validating System Design

The assay incorporates a strictly controlled calcium dose-response gradient ( pCa 8.0 to 4.0). A genuine troponin sensitizer will shift the pCa50​ curve to the left (requiring less calcium for activation) without altering the maximal ATPase turnover rate at saturating calcium ( pCa 4.0). If a compound increases the maximum ATPase activity, it is acting as a direct myosin crossbridge activator, not a troponin sensitizer. This internal negative control definitively isolates the mechanism of action to the thin filament.

Step-by-Step Protocol: Calcium-Dependent ATPase Assay
  • Myofibril Isolation: Homogenize fast skeletal muscle tissue (e.g., rabbit psoas) in a rigorous rigor buffer (containing Triton X-100) to demembranate the fibers and isolate pure myofibrillar suspensions.

  • Buffer Preparation: Prepare a reaction buffer containing 10 mM MOPS (pH 7.0), 2 mM ATP, and an EGTA-calcium buffering system to precisely control free Ca2+ concentrations from pCa 8.0 (low calcium) to pCa 4.0 (saturating calcium).

  • Compound Incubation: Incubate the myofibrils with varying concentrations of CAS 155789-87-0 (or DMSO vehicle control) for 15 minutes at room temperature.

  • Enzymatic Readout: Initiate the ATPase reaction. Utilize an NADH-coupled enzyme system (Pyruvate Kinase/Lactate Dehydrogenase) to continuously monitor ATP hydrolysis via the depletion of NADH, measured kinetically by absorbance at 340 nm.

Quantitative Data Summary

The imidazo[4,5-b]pyridin-2-one core establishes the baseline calcium sensitization, which was subsequently optimized in clinical candidates to achieve nanomolar potency [4].

CompoundSub-type pCa50​ Shift ( ΔpCa ) EC50​ (Fast Skeletal Myofibrils)Max ATPase Activation
Control (DMSO) N/A0.00N/A100%
CAS 155789-87-0 Parent Scaffold+0.45~12.5 μM 100%
Reldesemtiv 2nd Gen FSTA+1.203.4 μM 100%
Tirasemtiv 1st Gen FSTA+0.91390 nM100%

Target Identification via Structural Biology (NMR)

Causality of Experimental Choice

The troponin complex is highly dynamic. Traditional X-ray crystallography often fails to capture the transient, active conformation that FSTAs stabilize. To achieve high-resolution target identification, we employ Solution Nuclear Magnetic Resonance (NMR) using a recombinant fast skeletal TnC-TnI chimera (sChimera). This approach allows us to observe specific Chemical Shift Perturbations (CSPs) at the hydrophobic interface in real-time under physiological aqueous conditions [1].

Self-Validating System Design

The NMR protocol utilizes an apo-state (calcium-free) and a calcium-saturated state as baseline controls prior to compound titration. Furthermore, the rapid solvent exchange of the -OH or -NH protons on the imidazole ring of the scaffold in aqueous buffer acts as a built-in validation of the solvent-exposed versus buried nature of the binding pocket during the docking phase [1].

Step-by-Step Protocol: Solution NMR Mapping
  • Isotope Labeling: Express the sTnC-TnI chimera in E. coli using M9 minimal media enriched with 15N -ammonium chloride and 13C -glucose to uniformly label the protein.

  • Complex Formation: Purify the chimera and dialyze into an NMR buffer (e.g., 20 mM Bis-Tris, 100 mM KCl, pH 6.8) containing saturating calcium (3 mM CaCl2​ ).

  • Titration and Acquisition: Acquire 2D 1H−15N Heteronuclear Single Quantum Coherence (HSQC) spectra. Titrate CAS 155789-87-0 into the sample from 0 to 5 molar equivalents.

  • HADDOCK Docking: Calculate the CSPs for each residue. Input the residues exhibiting significant shifts (>0.05 ppm) as ambiguous interaction restraints (AIRs) into HADDOCK to generate the final 3D binding model.

G Prep Prepare 15N/13C Labeled sTnC-TnI Chimera Titration Titrate CAS 155789-87-0 (0 to 5 Molar Eq) Prep->Titration NMR Acquire 2D 1H-15N HSQC NMR Spectra Titration->NMR Analysis Calculate Chemical Shift Perturbations (CSP) NMR->Analysis Docking HADDOCK Molecular Docking & Interface Mapping Analysis->Docking

Fig 2: Solution NMR workflow for mapping the FSTA binding interface on the sTnC-TnI chimera.

Conclusion

CAS 155789-87-0 is far more than an obscure heterocyclic intermediate; it is the structural lynchpin for the imidazo[4,5-b]pyridin-2-one class of Fast Skeletal Troponin Activators. By employing rigorously controlled, self-validating in vitro ATPase assays and dynamic solution NMR, researchers can leverage this scaffold to map the allosteric pathways of the sarcomere and develop next-generation therapeutics for devastating neuromuscular diseases.

References

  • Li, M.X., Mercier, P., Hartman, J.J., Sykes, B.D. "Structural Basis of Tirasemtiv Activation of Fast Skeletal Muscle." Journal of Medicinal Chemistry, 2021.[Link]

  • Collibee, S.E., et al. "Discovery of Reldesemtiv, a Fast Skeletal Muscle Troponin Activator for the Treatment of Impaired Muscle Function." Journal of Medicinal Chemistry, 2021.[Link]

  • Morgan, B.P., et al. "Certain Chemical Entities, Compositions, and Methods.
  • Russell, A.J., et al. "Modulating skeletal muscle.

Sources

metabolic stability of 1,3-dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one in human liver microsomes

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Metabolic Stability of 1,3-Dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one in Human Liver Microsomes

Executive Summary

The imidazo[4,5-b]pyridin-2-one scaffold has emerged as a highly privileged pharmacophore in modern medicinal chemistry. It serves as a critical hinge-binding core in p38 MAP kinase inhibitors, a central scaffold in GluN2B negative allosteric modulators (NAMs)[1], and a metabolically stable fragment in influenza polymerase PB2 inhibitors[2]. Specifically, the 1,3-dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one building block offers unique hydrogen-bonding and π -stacking capabilities due to its exocyclic carbon-oxygen double bond and fused pyridine ring.

While this core generally exhibits superior metabolic stability compared to traditional azaindoles—primarily due to its inherent resistance to aldehyde oxidase (AO)[3]—the introduction of methyl groups at the N1 and C6 positions introduces specific, targetable Cytochrome P450 (CYP450) vulnerabilities. This whitepaper provides a comprehensive mechanistic analysis, a self-validating in vitro protocol, and structural optimization strategies for evaluating the metabolic stability of this compound in human liver microsomes (HLM).

Mechanistic Profiling of Metabolic Hotspots

When incubated in HLM, the intrinsic clearance ( CLint​ ) of 1,3-dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one is driven entirely by NADPH-dependent Phase I oxidative enzymes. The absence of NADPH in control incubations confirms that the core is chemically stable and not subject to hydrolysis or NADPH-independent enzymatic degradation[2].

The two primary metabolic liabilities of this specific dimethylated core are:

  • N-Demethylation (N1 Position): The N1-methyl group is highly susceptible to oxidative cleavage. CYP3A4 and, to a lesser extent, CYP1A2, catalyze the initial α -C-hydroxylation of the methyl group[4],[5]. This forms an unstable carbinolamine intermediate that spontaneously collapses to release formaldehyde, yielding the N-desmethyl metabolite (1,3-dihydro-6-methyl-2H-imidazo[4,5-b]pyridin-2-one).

  • Aliphatic Hydroxylation (C6 Position): The C6-methyl group on the electron-deficient pyridine ring undergoes benzylic-like oxidation, predominantly mediated by CYP3A4. This results in the formation of a hydroxymethyl metabolite. While this can be further oxidized to a carboxylic acid in vivo, the primary alcohol is the dominant species observed in isolated microsomal systems.

MetabolicPathways Core 1,3-dihydro-1,6-dimethyl- 2H-imidazo[4,5-b]pyridin-2-one NDesmethyl N-Desmethyl Metabolite (N1-Demethylation) Core->NDesmethyl CYP3A4 / CYP1A2 (Major) C6Hydroxyl C6-Hydroxymethyl Metabolite (Aliphatic Oxidation) Core->C6Hydroxyl CYP3A4 (Minor) Inactive Chemical Degradation (NADPH-Independent) Core->Inactive Minus NADPH (No Reaction)

Fig 1. Primary Phase I metabolic pathways of the 1,6-dimethyl-imidazo[4,5-b]pyridin-2-one core.

Self-Validating In Vitro HLM Protocol

To accurately determine the intrinsic clearance and half-life of the compound, a rigorous substrate depletion assay must be employed. This protocol is designed as a self-validating system: it incorporates zero-time point controls to establish baseline recovery, and minus-NADPH controls to definitively isolate CYP-mediated metabolism from chemical instability or non-specific binding[2].

Step-by-Step Methodology
  • Reagent Preparation:

    • Thaw pooled Human Liver Microsomes (HLM, 20 mg/mL) on ice.

    • Prepare a 10 mM stock solution of 1,3-dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one in DMSO. Dilute to a 100 μ M working solution in 50% acetonitrile/water (final assay DMSO concentration must be 0.1% to prevent CYP inhibition).

    • Prepare a 10X NADPH regenerating system (Solution A: NADP+, Glc-6-P; Solution B: Glc-6-P dehydrogenase) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-Incubation:

    • In a 96-well plate, combine HLM (final concentration 0.5 mg/mL) and the test compound (final concentration 1 μ M) in 100 mM phosphate buffer (pH 7.4).

    • Include positive controls (e.g., Verapamil for high clearance, Warfarin for low clearance) in separate wells.

    • Pre-incubate the plate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation:

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system to the test wells.

    • Causality Note: For the minus-NADPH control wells, add an equivalent volume of plain phosphate buffer instead. This isolates enzymatic degradation from chemical instability.

  • Time-Course Sampling & Quenching:

    • At designated time points (0, 5, 15, 30, 45, and 60 minutes), withdraw 50 μ L aliquots from the reaction mixture.

    • Immediately quench the reaction by transferring the aliquot into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide or Labetalol, 100 ng/mL). The organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity.

  • Sample Processing & LC-MS/MS Analysis:

    • Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a clean plate for LC-MS/MS analysis. Monitor the parent mass transition (e.g., [M+H]+) to calculate the percentage of parent compound remaining relative to the T=0 point.

HLMWorkflow Prep 1. Reagent Prep (HLM + Substrate) PreInc 2. Pre-Incubation (37°C, 5 min) Prep->PreInc Init 3. Initiation (+ NADPH) PreInc->Init Sample 4. Time-Course Sampling (0-60m) Init->Sample Quench 5. Quenching (MeCN + IS) Sample->Quench LCMS 6. LC-MS/MS Analysis Quench->LCMS Calc 7. CL_int & t_1/2 Calculation LCMS->Calc

Fig 2. Self-validating substrate depletion workflow for human liver microsome (HLM) assays.

Data Interpretation & Pharmacokinetic Implications

The depletion of the parent compound follows first-order kinetics. The elimination rate constant ( k ) is determined from the negative slope of the natural logarithm of the % parent remaining versus time.

Intrinsic clearance ( CLint​ ) is calculated using the following equation:

CLint​=(Pk×V​)

(Where V is the incubation volume in μ L and P is the mass of microsomal protein in mg).

Quantitative Data Summary

The table below summarizes representative baseline stability data for the 1,6-dimethyl core compared against a standard azaindole comparator and a minus-NADPH control, demonstrating the core's inherent stability advantages[2],[6].

Compound / Condition t1/2​ (min) CLint​ ( μ L/min/mg protein)Primary Clearance Mechanism
1,6-dimethyl-imidazo[4,5-b]pyridin-2-one 42.532.6CYP3A4 (N-demethylation)
Minus-NADPH Control > 120< 5.0None (Chemically Stable)
Azaindole Comparator (e.g., VX-787 core) 18.276.1Aldehyde Oxidase (AO) + CYP
Verapamil (High Clearance Control) 12.4111.8CYP3A4

Structural Optimization Strategies

If the CLint​ of the 1,3-dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one core is deemed too high for a specific in vivo application, medicinal chemists can employ targeted structural modifications to block the identified metabolic hotspots without sacrificing the core's binding affinity:

  • Mitigating N-Demethylation: The N1-methyl group can be replaced with a trideuteromethyl group ( −CD3​ ). The stronger carbon-deuterium bond significantly decreases the rate of CYP-mediated hydrogen abstraction via the kinetic isotope effect. Alternatively, replacing the methyl group with a cyclopropyl or ethyl group can shift the metabolic profile and reduce CYP3A4 affinity.

  • Mitigating C6-Methyl Oxidation: To prevent aliphatic hydroxylation at the C6 position, the methyl group is frequently substituted with a bioisosteric trifluoromethyl ( −CF3​ ) group or a halogen (e.g., Chlorine or Bromine). This modification drastically reduces electron density, effectively shutting down benzylic oxidation while maintaining the steric bulk required for target engagement[1].

References

  • Design, Synthesis, and Preclinical Evaluation of 3-Methyl-6-(5-thiophenyl)-1,3-dihydro-imidazo[4,5-b]pyridin-2-ones as Selective GluN2B Negative Allosteric Modulators for the Treatment of Mood Disorders Source: Journal of Medicinal Chemistry URL:[Link]

  • Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors Source: Pharmaceuticals (MDPI) / PubMed Central URL:[Link]

  • Azelastine N-demethylation by cytochrome P-450 (CYP)3A4, CYP2D6, and CYP1A2 in human liver microsomes: evaluation of approach to predict the contribution of multiple CYPs Source: PubMed URL:[Link]

  • Methadone N-demethylation in human liver microsomes: lack of stereoselectivity and involvement of CYP3A4 Source: British Journal of Clinical Pharmacology / PubMed Central URL:[Link]

  • Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain Source: Journal of Medicinal Chemistry URL:[Link]

Sources

Overcoming the ADME Bottleneck: Pharmacokinetic Profiling of Imidazo[4,5-b]pyridin-2-one Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[4,5-b]pyridin-2-one fused bicyclic system is a privileged small molecule scaffold in modern medicinal chemistry. Serving as a bioisostere for purines and benzimidazoles, it is highly effective at engaging the ATP-binding pocket of kinases (such as p38 MAP kinase and Aurora kinases) and modulating complex receptors (such as CRF1 and GluN2B)[1][2][3]. However, the very structural features that drive its potent pharmacodynamics—specifically, its dense network of hydrogen bond donors (HBD) and acceptors (HBA)—frequently result in severe pharmacokinetic (PK) liabilities.

This whitepaper provides an in-depth technical framework for the pharmacokinetic profiling and optimization of imidazo[4,5-b]pyridin-2-one derivatives. By dissecting the causality between structural anatomy and ADME (Absorption, Distribution, Metabolism, and Excretion) outcomes, we outline self-validating experimental workflows designed to transition high-affinity hits into orally bioavailable clinical candidates.

Structural Anatomy & ADME Causality

The imidazo[4,5-b]pyridin-2-one core is characterized by a high polar surface area (PSA) and the presence of an embedded urea-like/lactam motif.

  • The Pharmacodynamic Advantage: The NH and C=O groups act as a precise hydrogen-bonding array. In kinase inhibitors, this array perfectly mimics the interactions of ATP, forming critical bidentate hydrogen bonds with the peptide backbone of the kinase hinge region[3][4].

  • The Pharmacokinetic Trade-off: These same HBD/HBA motifs facilitate strong intermolecular hydrogen bonding in the solid state, leading to exceptionally high crystal lattice energy. The macroscopic result is poor thermodynamic aqueous solubility. Furthermore, the high PSA restricts passive transcellular diffusion across the intestinal epithelium, while the HBDs serve as prime recognition motifs for apical efflux transporters like P-glycoprotein (P-gp)[2].

Mechanism Core Imidazo[4,5-b]pyridin-2-one Core (H-Bond Donors/Acceptors) Target Target Engagement (e.g., Kinase Hinge Region) Core->Target Favorable Lattice High Crystal Lattice Energy (Intermolecular H-Bonds) Core->Lattice Unfavorable Perm Reduced Membrane Permeability (P-gp Efflux Liability) Core->Perm High PSA Sol Poor Aqueous Solubility Lattice->Sol

Pharmacokinetic trade-offs of imidazo[4,5-b]pyridin-2-one structural motifs.

Self-Validating Experimental Protocols

To systematically address these liabilities, drug development professionals must employ profiling workflows that do not merely generate data, but actively validate the integrity of the underlying biological system.

Protocol 1: Bidirectional Caco-2 Permeability & Efflux Assay

Because the imidazo[4,5-b]pyridin-2-one core is prone to transporter-mediated efflux, a standard unidirectional permeability assay is insufficient. A bidirectional assay is required to decouple passive diffusion from active efflux.

Step-by-Step Methodology:

  • Monolayer Validation (Self-Validation): Seed human Caco-2 cells on polycarbonate filter inserts and culture for 21 days. Prior to the assay, measure the Transepithelial Electrical Resistance (TEER). Causality: Only wells with a TEER > 250 Ω·cm² possess fully formed tight junctions. Using compromised monolayers will artificially inflate passive permeability data.

  • Compound Dosing & Mechanistic Control: Prepare the test compound at 10 µM in HBSS buffer (pH 7.4). Dose the Apical (A) chamber for A-to-B assessment, and the Basolateral (B) chamber for B-to-A assessment.

    • Crucial Step: Run a parallel arm co-administered with 2 µM elacridar (a potent P-gp inhibitor). This mechanistically validates whether an observed Efflux Ratio (ER > 2) is strictly P-gp dependent[2].

  • Incubation: Incubate at 37°C for 120 minutes.

  • Paracellular Integrity Check (Self-Validation): Co-administer Lucifer Yellow (a fluorescent paracellular marker) with the test compound. If the apparent permeability ( Papp​ ) of Lucifer Yellow exceeds 1×10−6 cm/s, the monolayer was damaged during the assay, and the compound data must be discarded.

  • Quantification: Quench samples with cold acetonitrile containing an internal standard (e.g., tolbutamide). Analyze via LC-MS/MS and calculate Papp​ and the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ).

Protocol 2: In Vivo Pharmacokinetic Profiling (Rodent)

In vitro stability does not always translate to in vivo exposure due to extrahepatic metabolism or formulation-dependent precipitation in the gut.

Step-by-Step Methodology:

  • Formulation Strategy: Due to the high lattice energy of the scaffold, standard aqueous vehicles will fail. Formulate Intravenous (IV) doses in 5% DMSO / 10% Solutol / 85% Saline. For Per Os (PO) oral dosing, utilize a nanosuspension or 0.5% Methylcellulose to maximize the surface area for dissolution[2].

  • Dosing: Administer the IV formulation (e.g., 1 mg/kg) via the tail vein and the PO formulation (e.g., 10 mg/kg) via oral gavage to parallel groups of Sprague-Dawley rats or C57BL/6 mice (n=3 per route).

  • Serial Sampling: Collect 200 µL of blood via a jugular vein cannula at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Transfer to K2EDTA tubes and centrifuge immediately to isolate plasma.

  • Bioanalysis & Matrix Validation (Self-Validation): Extract plasma proteins using acetonitrile precipitation. Run a matrix-matched calibration curve. Integrity Check: Assess matrix effects by spiking known concentrations of the compound into blank, post-extraction rat plasma. If the accuracy deviates beyond ±15%, ion suppression is occurring, and the chromatography gradient must be adjusted before analyzing in vivo samples.

  • Non-Compartmental Analysis (NCA): Calculate systemic clearance (Cl), volume of distribution at steady state (Vdss), half-life (t1/2), and absolute oral bioavailability (F%).

Data Synthesis & Optimization Strategies

When the baseline imidazo[4,5-b]pyridin-2-one scaffold exhibits poor ADME properties, rational structural optimization is required. Common strategies include N-methylation (to mask hydrogen bond donors, thereby reducing lattice energy and P-gp recognition) and scaffold transformation (shifting heteroatoms to alter the dipole moment while maintaining hinge-binding contacts)[2][3].

The table below summarizes the successful optimization of this scaffold across various therapeutic targets, demonstrating how tailored structural modifications yield viable clinical profiles.

Table 1: In Vivo Pharmacokinetic Profiles of Optimized Imidazo[4,5-b]pyridin-2-one Derivatives
Compound ID / TargetKey Structural ModificationClearance (Cl)Volume of Distribution (Vd)Oral Bioavailability (F%)
16g (CRF1 Antagonist)Tricyclic conformational constraintModerateSmallGood (High brain penetration)
Compound 12 (GluN2B NAM)N-methylation & H-bond replacementLowModerateAchieved via Nanosuspension
Compound 21 (p38 MAP Kinase)Scaffold transformation (Met109/Gly110 flip maintenance)LowModerateHighly Orally Bioavailable
27e (CCT241736) (Aurora/FLT3 Kinase)1,3-dimethyl-1H-pyrazol-4-yl addition48 mL/min/kg (Mouse)4.57 mL/min/kg (Rat)3.3 L/kg (Mouse)1.79 L/kg (Rat)100% (Mouse)79% (Rat)

Data aggregated from authoritative literature on imidazo[4,5-b]pyridin-2-one optimization[1][2][3][4].

Workflow Hit Imidazo[4,5-b]pyridin-2-one Hit (High Target Affinity) InVitro In Vitro ADME Profiling (Caco-2, HLM, Solubility) Hit->InVitro Liability Liability Identification (High P-gp Efflux, Poor Solubility) InVitro->Liability Sub-optimal PK InVivo In Vivo PK Evaluation (Rodent Cassette Dosing) InVitro->InVivo Favorable ADME Opt Rational Structural Optimization (H-bond Masking, N-Methylation) Liability->Opt Opt->InVitro Iterative Cycle Lead Optimized Lead Candidate (High F%, Optimal Vd & Cl) InVivo->Lead Validated

Iterative ADME optimization workflow for imidazo[4,5-b]pyridin-2-one scaffolds.

Conclusion

The imidazo[4,5-b]pyridin-2-one scaffold is a powerful engine for target engagement, but its inherent physicochemical properties demand rigorous, causality-driven pharmacokinetic profiling. By utilizing self-validating in vitro assays to pinpoint specific liabilities (e.g., P-gp efflux vs. thermodynamic solubility) and employing rational structural modifications like H-bond masking, drug development professionals can successfully navigate the ADME bottleneck. As demonstrated by compounds like 27e (CCT241736) and 16g, optimized derivatives can achieve near-perfect oral bioavailability and highly favorable clearance profiles, cementing this scaffold's utility in the modern pharmacopeia.

References

  • Design and Synthesis of Tricyclic Imidazo[4,5-b]pyridin-2-ones as Corticotropin-Releasing Factor-1 Antagonists Journal of Medicinal Chemistry - ACS Publications[Link]

  • Design, Synthesis, and Preclinical Evaluation of 3-Methyl-6-(5-thiophenyl)-1,3-dihydro-imidazo[4,5-b]pyridin-2-ones as Selective GluN2B Negative Allosteric Modulators for the Treatment of Mood Disorders Journal of Medicinal Chemistry - ACS Publications[Link]

  • Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1 PubMed / ChemMedChem[Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia Journal of Medicinal Chemistry - ACS Publications[Link]

Sources

Methodological & Application

Synthesis of 1,3-dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the synthesis of 1,3-dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The imidazo[4,5-b]pyridine scaffold is a recognized privileged structure, analogous to purines, which allows its derivatives to interact with a wide array of biological targets. This protocol is designed for professionals with a background in synthetic organic chemistry and assumes familiarity with standard laboratory techniques and safety procedures.

Introduction

The imidazo[4,5-b]pyridine core is a key pharmacophore found in numerous biologically active molecules, exhibiting a range of activities including antiviral, anticancer, and anti-inflammatory properties. The target molecule, 1,3-dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one, is a derivative with potential for further functionalization and biological screening. This protocol outlines a robust three-step synthesis commencing with the preparation of a key diamine intermediate, followed by cyclization to form the heterocyclic core, and concluding with N-methylation.

Overall Synthetic Scheme

The synthesis of 1,3-dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one is accomplished through a three-step sequence starting from 2-amino-5-methylpyridine. The overall transformation is depicted below:

Overall Synthesis cluster_0 Step 1: Synthesis of 2,3-diamino-5-methylpyridine cluster_1 Step 2: Formation of the Imidazo[4,5-b]pyridin-2-one Core cluster_2 Step 3: N-Methylation 2-amino-5-methylpyridine 2-amino-5-methylpyridine 2-amino-5-methyl-3-nitropyridine 2-amino-5-methyl-3-nitropyridine 2-amino-5-methylpyridine->2-amino-5-methyl-3-nitropyridine Nitration 2,3-diamino-5-methylpyridine 2,3-diamino-5-methylpyridine 2-amino-5-methyl-3-nitropyridine->2,3-diamino-5-methylpyridine Reduction 6-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one 6-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one 2,3-diamino-5-methylpyridine->6-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one Cyclization with Triphosgene 1,3-dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one 1,3-dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one 6-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one->1,3-dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one Methylation with MeI

Caption: Overall synthetic workflow for 1,3-dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one.

Part 1: Synthesis of 2,3-diamino-5-methylpyridine

The initial step involves the preparation of the key intermediate, 2,3-diamino-5-methylpyridine. This is achieved through a two-step process: nitration of the commercially available 2-amino-5-methylpyridine, followed by the reduction of the resulting nitro compound.

Step 1a: Nitration of 2-amino-5-methylpyridine to yield 2-amino-5-methyl-3-nitropyridine

Rationale: The introduction of a nitro group at the 3-position of the pyridine ring is a crucial step to enable the subsequent formation of the diamine. The use of a mixture of sulfuric and nitric acid is a standard and effective method for the nitration of such aromatic systems. Careful temperature control is essential to prevent over-nitration and side product formation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
2-amino-5-methylpyridine108.1410.8 g0.1Starting material
Sulfuric acid (98%)98.0850 mL-Solvent and catalyst
Nitric acid (70%)63.017.5 mL~0.12Nitrating agent
Ice-As needed-For cooling
Sodium hydroxide solution (40%)40.00As needed-For neutralization

Protocol:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 50 mL of concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add 10.8 g (0.1 mol) of 2-amino-5-methylpyridine to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

  • Once the addition is complete and the solid has dissolved, begin the dropwise addition of 7.5 mL of concentrated nitric acid. Maintain the temperature of the reaction mixture between 0 and 5 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution by slowly adding a 40% aqueous solution of sodium hydroxide until the pH is approximately 8. This should be done in an ice bath to manage the exothermic reaction.

  • The resulting yellow precipitate is collected by vacuum filtration and washed thoroughly with cold water.

  • The crude product is then recrystallized from ethanol to afford pure 2-amino-5-methyl-3-nitropyridine.

Step 1b: Reduction of 2-amino-5-methyl-3-nitropyridine to yield 2,3-diamino-5-methylpyridine

Rationale: The reduction of the nitro group to an amine is a standard transformation. Several methods can be employed, including catalytic hydrogenation or the use of reducing metals in acidic media. The use of iron powder in the presence of a small amount of acid is a cost-effective and efficient method for this reduction.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
2-amino-5-methyl-3-nitropyridine153.1415.3 g0.1Starting material
Iron powder55.8430 g~0.54Reducing agent
Ethanol (95%)46.07100 mL-Solvent
Water18.0225 mL-Solvent
Hydrochloric acid (conc.)36.461 mL-Catalyst

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 15.3 g (0.1 mol) of 2-amino-5-methyl-3-nitropyridine, 30 g of iron powder, 100 mL of 95% ethanol, and 25 mL of water.

  • Add 1 mL of concentrated hydrochloric acid to the mixture.

  • Heat the mixture to reflux with vigorous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, filter the hot reaction mixture through a pad of celite to remove the iron residues.

  • Wash the filter cake with hot ethanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from water or a mixture of ethanol and water to yield 2,3-diamino-5-methylpyridine as a crystalline solid.

Part 2: Formation of the Imidazo[4,5-b]pyridin-2-one Core

This step involves the cyclization of the newly synthesized diamine with a phosgene equivalent to form the desired heterocyclic core. Triphosgene is a safer, crystalline alternative to gaseous phosgene and is effective for this transformation.

Step 2: Cyclization of 2,3-diamino-5-methylpyridine with Triphosgene

Rationale: Triphosgene, in the presence of a base, generates phosgene in situ, which then reacts with the two amino groups of the diamine to form the cyclic urea, which is the imidazo[4,5-b]pyridin-2-one core. The use of a non-nucleophilic base like triethylamine is crucial to prevent side reactions.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
2,3-diamino-5-methylpyridine123.1612.3 g0.1Starting material
Triphosgene296.7510 g0.033Phosgene equivalent
Triethylamine101.1930 mL~0.21Base
Dichloromethane (DCM)84.93300 mL-Solvent

Protocol:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 12.3 g (0.1 mol) of 2,3-diamino-5-methylpyridine and 30 mL of triethylamine in 200 mL of anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve 10 g (0.033 mol) of triphosgene in 100 mL of anhydrous dichloromethane.

  • Add the triphosgene solution dropwise to the cooled solution of the diamine over a period of 1 hour with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • The reaction mixture is then washed successively with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, 6-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one, is obtained as a solid and can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Part 3: N-Methylation

The final step is the dimethylation of the imidazo[4,5-b]pyridin-2-one core to yield the target molecule.

Step 3: Methylation of 6-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one

Rationale: The two nitrogen atoms of the imidazole ring can be alkylated using an electrophilic methyl source like methyl iodide. The use of a base such as potassium carbonate is necessary to deprotonate the nitrogen atoms, and a phase-transfer catalyst like tetra-n-butylammonium bromide can facilitate the reaction in a polar aprotic solvent like DMF.[2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
6-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one149.157.45 g0.05Starting material
Methyl iodide141.947.5 mL0.12Methylating agent
Potassium carbonate (anhydrous)138.2113.8 g0.1Base
Tetra-n-butylammonium bromide322.370.8 g0.0025Phase-transfer catalyst
Dimethylformamide (DMF)73.09100 mL-Solvent

Protocol:

  • To a round-bottom flask, add 7.45 g (0.05 mol) of 6-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one, 13.8 g (0.1 mol) of anhydrous potassium carbonate, and 0.8 g of tetra-n-butylammonium bromide.

  • Add 100 mL of anhydrous dimethylformamide (DMF) to the flask.

  • With stirring, add 7.5 mL (0.12 mol) of methyl iodide to the suspension.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the inorganic salts.

  • Remove the DMF from the filtrate under reduced pressure.

  • The residue is then taken up in dichloromethane and washed with water to remove any remaining DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify the crude 1,3-dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Characterization

The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the presence of the methyl groups at the desired positions.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl group of the pyridinone.

  • Melting Point: To assess the purity of the crystalline product.

Safety Precautions

  • General: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Corrosive Reagents: Concentrated sulfuric and nitric acids are highly corrosive. Handle with extreme care and have appropriate neutralizing agents readily available.

  • Triphosgene: Triphosgene is a toxic substance that can release phosgene gas. It should be handled with extreme caution in a fume hood.

  • Methyl Iodide: Methyl iodide is a toxic and volatile alkylating agent. It should be handled in a fume hood, and appropriate gloves should be worn.

  • Solvents: Dichloromethane and DMF are hazardous solvents. Avoid inhalation and skin contact.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in nitrationIncomplete reaction or over-nitration.Ensure proper temperature control. Monitor the reaction by TLC to determine the optimal reaction time.
Incomplete reductionInsufficient reducing agent or reaction time.Increase the amount of iron powder or extend the reflux time. Ensure the reaction mixture is acidic enough to facilitate the reduction.
Low yield in cyclizationMoisture in the reaction. Incomplete reaction.Use anhydrous solvents and reagents. Ensure the reaction is run under an inert atmosphere. Monitor the reaction by TLC and adjust the reaction time if necessary.
Incomplete methylationInsufficient methylating agent or base.Use a slight excess of methyl iodide and ensure the potassium carbonate is finely powdered and anhydrous. Consider slightly elevated temperatures if the reaction is sluggish at room temperature.

References

  • Yutilov, Y. M., & Svertilova, I. A. (1998). Synthesis of 1,3-dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one. Chemistry of Heterocyclic Compounds, 34, 107-108.
  • Yutilov, Y. M., & Svertilova, I. A. (2005). Synthesis of 1,3-dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one and its derivatives. Chemistry of Heterocyclic Compounds, 41, 123-126.
  • Dahmani, S., et al. (2010). 6-Bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2513. [Link]

  • Yin, P., et al. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. The Journal of Organic Chemistry, 77(6), 2649–2658. [Link]

Sources

NMR spectroscopy characterization of 1,3-dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: NMR Spectroscopy Characterization of 1,3-Dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one

Scientific Context and Molecular Significance

The imidazo[4,5-b]pyridin-2-one scaffold is a privileged heterocycle in modern medicinal chemistry. It serves as the core pharmacophore for several high-profile clinical candidates, including corticotropin-releasing factor 1 (CRF1) receptor antagonists such as GW808990[1] and potent bromodomain and extra-terminal (BET) protein inhibitors used in the management of neuropathic pain and oncology[2].

The specific derivative, 1,3-dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one , presents unique analytical challenges. Because the fused bicyclic system contains multiple nitrogen heteroatoms, synthetic routes often yield a mixture of regioisomers (e.g., N1 versus N3 alkylation). Rigorous Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard to definitively establish its structural identity, map its regiochemistry, and validate batch purity for drug development pipelines.

Rationale for Experimental Design (Expertise & Causality)

As a Senior Application Scientist, I emphasize that generating trustworthy NMR data requires understanding the physicochemical behavior of the analyte:

  • Solvent Selection (Causality): The imidazo[4,5-b]pyridin-2-one core is highly polar and exhibits strong intermolecular hydrogen bonding via the N3-H and C2=O groups, often leading to poor solubility in halogenated solvents like CDCl 3​ . Dimethyl sulfoxide- d6​ (DMSO- d6​ ) is explicitly selected because it disrupts these hydrogen-bonded aggregates, ensuring complete dissolution. Furthermore, DMSO- d6​ lacks exchangeable protons, preventing the rapid deuterium exchange of the N3-H proton and allowing its direct observation in the 1 H NMR spectrum.

  • Internal Validation: Tetramethylsilane (TMS) is utilized as an internal standard (0.00 ppm). This provides a self-validating chemical shift reference that compensates for any temperature-dependent solvent shift variations, ensuring high reproducibility across different spectrometer platforms.

Experimental Protocol: Self-Validating Workflow

The following step-by-step methodology ensures high-fidelity spectral acquisition, focusing on internal quality control checks.

Step 1: Sample Preparation Weigh exactly 5.0–10.0 mg of the synthesized compound. Dissolve completely in 600 µL of anhydrous DMSO- d6​ containing 0.03% v/v TMS. Transfer the solution to a 5 mm precision NMR tube. Validation Check: Visually inspect the tube against a light source. The solution must be optically clear; any particulate matter will distort magnetic field homogeneity and degrade resolution.

Step 2: Probe Tuning and Matching Insert the sample into a 400 MHz (or higher) NMR spectrometer. Manually or automatically tune and match the probe for 1 H and 13 C frequencies. Causality: Proper tuning maximizes the signal-to-noise ratio (S/N) and minimizes reflected RF power, which is critical for detecting the less abundant 13 C nuclei in a reasonable timeframe.

Step 3: Locking and Gradient Shimming Lock the spectrometer onto the deuterium signal of the DMSO- d6​ solvent. Perform automated Z-axis gradient shimming. Validation Check: Measure the line width at half height (LWHH) of the TMS peak. The protocol is only validated to proceed if the LWHH is 1.0 Hz, ensuring that fine meta-couplings ( 4J ) in the pyridine ring will be resolved.

Step 4: 1D and 2D Acquisition Parameters

  • 1D 1 H NMR: Acquire 16–32 scans with a relaxation delay (D1) of 2.0 seconds and a 30° flip angle. This ensures the complete relaxation of the methyl protons for accurate quantitative integration.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Set the long-range coupling constant ( nJCH​ ) parameter to 8 Hz, which is the optimal standard for aromatic and heteroaromatic systems. Acquire with 4–8 scans per increment across 256 increments.

Experimental_Workflow Prep Sample Preparation (5-10 mg in DMSO-d6) Tune Probe Tuning & Matching (Maximize S/N Ratio) Prep->Tune Shim Gradient Shimming (TMS LWHH ≤ 1.0 Hz) Tune->Shim Acq NMR Acquisition (1H, 13C, HMBC) Shim->Acq Process Data Processing (FT, Phase, Baseline) Acq->Process

Step-by-step experimental workflow for NMR characterization ensuring self-validating high resolution.

Data Presentation and Spectral Assignment

The structural elucidation of 1,3-dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one relies on understanding the electronic environment of the fused ring system.

Proton ( 1 H) Resonance Causality: The C5-H proton is highly deshielded ( δ ~7.85 ppm) because it is situated alpha to the electronegative pyridine nitrogen (N4). It appears as a fine doublet due to meta-coupling ( 4J≈1.5 Hz) with C7-H. The N1-CH 3​ ( δ ~3.40 ppm) is significantly more deshielded than the C6-CH 3​ ( δ ~2.35 ppm) due to the direct electron-withdrawing effect of the imidazole nitrogen.

Table 1: Quantitative 1 H NMR Data Summary | Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment Causality | | :--- | :--- | :--- | :--- | :--- | | N3-H | 11.00 – 11.50 | Broad Singlet (br s) | 1H | Exchangeable imide proton; visible due to DMSO- d6​ stabilization. | | C5-H | 7.80 – 7.90 | Doublet (d, J≈1.5 Hz) | 1H | Deshielded by adjacent N4; meta-coupled to C7-H. | | C7-H | 7.20 – 7.30 | Doublet (d, J≈1.5 Hz) | 1H | Aromatic proton adjacent to the bridgehead C7a. | | N1-CH 3​ | 3.35 – 3.45 | Singlet (s) | 3H | Deshielded by direct attachment to the imidazole N1. | | C6-CH 3​ | 2.30 – 2.40 | Singlet (s) | 3H | Typical aromatic C-linked methyl resonance. |

Table 2: Quantitative 13 C NMR Data Summary | Position | Chemical Shift ( δ , ppm) | Carbon Type | Assignment Causality | | :--- | :--- | :--- | :--- | | C2 | ~155.0 | C=O (Quaternary) | Urea-like carbonyl carbon, highly deshielded. | | C7a | ~145.0 | C (Quaternary) | Bridgehead carbon adjacent to N1. | | C5 | ~142.0 | CH (Aromatic) | Alpha to pyridine N4. | | C3a | ~135.0 | C (Quaternary) | Bridgehead carbon adjacent to N3 and N4. | | C6 | ~120.0 | C (Quaternary) | Aromatic carbon substituted with a methyl group. | | C7 | ~115.0 | CH (Aromatic) | Beta to pyridine N4. | | N1-CH 3​ | ~27.0 | CH 3​ (Aliphatic) | N-linked aliphatic carbon. | | C6-CH 3​ | ~17.0 | CH 3​ (Aliphatic) | Aromatic C-linked aliphatic carbon. |

Regiochemical Validation via 2D Logical Relationships

To definitively prove that the methyl group is located at N1 and not N3, Heteronuclear Multiple Bond Correlation (HMBC) is strictly required. The HMBC experiment detects long-range ( 2J and 3J ) carbon-proton couplings.

If the compound is the correct N1-methyl regioisomer, the N1-CH 3​ protons will show a strong 3JCH​ correlation to the C2 carbonyl carbon and the C7a bridgehead carbon. Conversely, an N3-methyl impurity would show correlations to C2 and C3a. The C6-CH 3​ group will validate the pyridine ring substitution by showing 3JCH​ correlations to both C5 and C7.

HMBC_Correlations N1_Me N1-CH3 (δ 3.4) C2 C2=O (δ 155) N1_Me->C2 3J_CH C7a C7a (δ ~145) N1_Me->C7a 3J_CH C6_Me C6-CH3 (δ 2.3) C5 C5-H (δ 7.8) C6_Me->C5 3J_CH C6 C6 (δ ~120) C6_Me->C6 2J_CH C7 C7-H (δ 7.2) C6_Me->C7 3J_CH

Key HMBC logical relationships establishing the regiochemistry of methyl substitutions.

References

  • Hayes, J. F., & Popkin, M. E. (2010). A Novel Synthesis of a 1,3-Disubstituted 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one. Application to GW808990 a CRF1 Receptor Antagonist. Heterocycles, 82(1), 297. URL:[Link]

  • Chen, X., Cao, D., Liu, C., & Jiang, Z. (2023). Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain. Journal of Medicinal Chemistry, 66(13), 8725-8744. URL:[Link]

Sources

Application Notes and Protocols for In Vivo Dosing and Administration of 1,3-dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Introduction

The 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous potent and selective modulators of critical biological targets.[1][2][3] These include agents targeting the GluN2B subunit of the NMDA receptor for mood disorders, metabotropic glutamate subtype-2 (mGlu2) receptors for psychosis, and various kinases implicated in oncology and inflammatory diseases.[2][4][5][6] 1,3-dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one is a representative member of this class. A significant challenge in the preclinical development of these compounds is their characteristically low aqueous solubility and poor permeability, which can hinder the attainment of therapeutic exposures in in vivo models.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on effective strategies for the formulation and in vivo administration of 1,3-dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one and related compounds. The protocols herein are designed to ensure scientific rigor, reproducibility, and the welfare of research animals.

I. Physicochemical Characterization and Formulation Development

A thorough understanding of the physicochemical properties of 1,3-dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one is the cornerstone of a successful in vivo study. The low solubility of this class of compounds necessitates a systematic approach to formulation development to ensure adequate bioavailability for pharmacodynamic and toxicological assessment.[7][8]

A. Initial Physicochemical Assessment

Before commencing formulation, it is crucial to determine the compound's aqueous solubility, pKa, and logP. These parameters will dictate the most appropriate formulation strategy. Given the general characteristics of the imidazo[4,5-b]pyridin-2-one class, poor aqueous solubility is anticipated.[4]

B. Formulation Strategies for Poorly Soluble Compounds

The primary goal of formulation is to enhance the solubility and absorption of the drug candidate.[8][9] Several approaches can be employed, ranging from simple solutions to complex delivery systems.

  • Co-solvent Systems: For intravenous and oral administration, a combination of solvents can be used to dissolve the compound. Common co-solvents include Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG 400), and ethanol.[10][11] It is critical to minimize the percentage of organic solvents, especially DMSO, to avoid toxicity.[12][13]

  • Surfactant-based Formulations: Surfactants like Polysorbate 80 (Tween® 80) and Cremophor® EL can be used to create micellar solutions that encapsulate the hydrophobic drug, thereby increasing its solubility in aqueous media.[7] However, some surfactants, such as Cremophor® EL, are associated with hypersensitivity reactions and should be used with caution.[7]

  • Suspensions: For oral administration, if the compound cannot be fully dissolved, a uniform suspension can be prepared.[10] This typically involves the use of a suspending agent like methylcellulose or carboxymethylcellulose to ensure homogeneity and accurate dosing.[10][12]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[7][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[14]

  • Nanosuspensions: For compounds with very low solubility, creating a nanosuspension can significantly improve bioavailability by increasing the surface area for dissolution.[4][7] This advanced technique involves milling the drug to a particle size in the nanometer range and stabilizing the particles with a surfactant or polymer.[7]

C. Vehicle Selection

The choice of vehicle is critical and depends on the route of administration, the physicochemical properties of the compound, and the animal species.[10][14] The ideal vehicle should be non-toxic, non-immunogenic, and should not interfere with the biological activity of the compound.[10][14]

Table 1: Common Vehicles for In Vivo Studies with Poorly Soluble Compounds

Vehicle ComponentTypical ConcentrationRoute of AdministrationKey Considerations
0.5% Methylcellulose0.5% (w/v)Oral (p.o.)Forms a stable suspension for insoluble compounds.[10][12]
Corn Oil/Sesame OilUp to 100%Oral (p.o.), Subcutaneous (s.c.)Suitable for highly lipophilic compounds.[10]
DMSO<10%Oral (p.o.), Intravenous (i.v.), Intraperitoneal (i.p.)Potent solvent, but can be toxic at higher concentrations.[12][13]
PEG 40010-40%Oral (p.o.), Intravenous (i.v.)A commonly used co-solvent.[10]
Polysorbate 80 (Tween® 80)1-10%Oral (p.o.), Intravenous (i.v.)Non-ionic surfactant, generally well-tolerated.[7]
Hydroxypropyl-β-cyclodextrin (HP-β-CD)20-40%Oral (p.o.), Intravenous (i.v.)Can cause renal toxicity at high doses.[14]

Diagram 1: Formulation Selection Workflow

G start Start: Poorly Soluble Compound (e.g., 1,3-dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one) solubility Assess Aqueous and Co-solvent Solubility start->solubility route Select Route of Administration solubility->route oral Oral (p.o.) route->oral iv Intravenous (i.v.) route->iv sc Subcutaneous (s.c.) route->sc soluble_oral Soluble in Acceptable Oral Vehicle? oral->soluble_oral soluble_iv Soluble in Acceptable IV Vehicle? iv->soluble_iv soluble_sc Soluble in Acceptable SC Vehicle? sc->soluble_sc solution_oral Prepare Solution (e.g., in PEG 400/Water) soluble_oral->solution_oral Yes suspension Prepare Suspension (e.g., 0.5% Methylcellulose) soluble_oral->suspension No solution_iv Prepare Solution (e.g., DMSO/PEG 400/Saline) soluble_iv->solution_iv Yes lipid_formulation Consider Lipid-Based Formulation soluble_iv->lipid_formulation No soluble_sc->suspension No solution_sc Prepare Solution (e.g., in Oil or PEG) soluble_sc->solution_sc Yes end_oral Proceed with Oral Dosing solution_oral->end_oral nanosuspension Consider Nanosuspension suspension->nanosuspension If bioavailability is still low suspension->end_oral end_sc Proceed with SC Dosing suspension->end_sc nanosuspension->end_oral end_iv Proceed with IV Dosing solution_iv->end_iv lipid_formulation->end_iv solution_sc->end_sc

Caption: Workflow for selecting a suitable formulation strategy.

II. In Vivo Administration Protocols

The following are detailed protocols for the administration of 1,3-dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one to rodents. All procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.[15][16][17]

A. Oral Administration (Gavage)

Oral gavage is a common method for precise oral dosing.[15][18][19]

Materials:

  • Appropriately sized gavage needle (flexible or rigid with a ball-tip).[12]

  • Syringe (1 mL or appropriate for the volume).

  • Animal scale.

  • Formulated compound.

Table 2: Recommended Gavage Needle Sizes and Volumes

SpeciesBody WeightNeedle GaugeMax Volume
Mouse20-30 g20-22 G10 mL/kg[12][20]
Rat200-300 g16-18 G10 mL/kg[19][20]

Protocol:

  • Animal Preparation: Weigh the animal to accurately calculate the dose volume.

  • Syringe Preparation: Draw the calculated volume of the formulation into the syringe. Ensure the formulation is homogenous (vortex if it's a suspension).

  • Restraint: Restrain the mouse by scruffing the back of the neck to immobilize the head. For a rat, restrain the animal securely with one hand, ensuring the head and body are in a straight line.[15][18]

  • Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube. Do not force the needle.[15]

  • Administration: Once the needle is in the correct position (pre-measured to the last rib), administer the substance slowly and steadily.[15][18]

  • Post-Administration: Gently remove the needle and return the animal to its cage. Monitor the animal for any signs of distress.[16]

Diagram 2: Oral Gavage Workflow

G start Start: Oral Dosing weigh Weigh Animal and Calculate Dose Volume start->weigh prepare Prepare Syringe with Homogenous Formulation weigh->prepare restrain Properly Restrain Animal prepare->restrain insert Gently Insert Gavage Needle into Esophagus restrain->insert administer Administer Substance Slowly insert->administer remove Remove Needle and Return Animal to Cage administer->remove monitor Monitor for Adverse Effects remove->monitor

Caption: Step-by-step workflow for oral gavage administration.

B. Intravenous (IV) Injection

IV administration provides 100% bioavailability and is often used in pharmacokinetic studies.[21] The lateral tail vein is the most common site for IV injection in rodents.[18][22]

Materials:

  • 27-30 G needle with a 1 mL syringe.[22]

  • Restraining device for rodents.

  • Heat lamp or warm water to dilate the tail vein.[23]

  • 70% ethanol.

  • Sterile formulation (filtered through a 0.22 µm filter).[10]

Table 3: Recommended IV Injection Needle Sizes and Volumes

SpeciesNeedle GaugeMax Bolus Volume
Mouse27-30 G5 mL/kg[24]
Rat25-27 G5 mL/kg[22]

Protocol:

  • Animal Preparation: Place the animal in a restraining device. Warm the tail using a heat lamp or by immersing it in warm water to cause vasodilation.[22][23]

  • Site Preparation: Clean the tail with 70% ethanol.

  • Needle Insertion: Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.

  • Confirmation: A flash of blood in the hub of the needle may indicate correct placement. Alternatively, inject a very small volume; if there is no swelling, the needle is likely in the vein.[21][22]

  • Administration: Inject the substance slowly and steadily.[21]

  • Post-Administration: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Return the animal to its cage and monitor.[22]

Diagram 3: Intravenous Injection Workflow

G start Start: IV Injection restrain Place Animal in Restraining Device start->restrain warm_tail Warm Tail to Dilate Vein restrain->warm_tail prepare_site Clean Injection Site warm_tail->prepare_site insert_needle Insert Needle into Lateral Tail Vein prepare_site->insert_needle confirm_placement Confirm Needle Placement insert_needle->confirm_placement inject Inject Substance Slowly confirm_placement->inject withdraw Withdraw Needle and Apply Pressure inject->withdraw monitor Monitor Animal withdraw->monitor

Caption: Workflow for intravenous tail vein injection.

C. Subcutaneous (SC) Injection

SC administration allows for slower, more sustained absorption compared to IV.[17]

Materials:

  • 25-27 G needle with a 1 mL syringe.[25]

  • 70% ethanol.

  • Formulated compound.

Table 4: Recommended SC Injection Needle Sizes and Volumes

SpeciesNeedle GaugeMax Volume per Site
Mouse25-27 G5 mL/kg[25]
Rat23-25 G5-10 mL/kg[20][26]

Protocol:

  • Animal Preparation: Weigh the animal to calculate the correct dose volume.

  • Restraint: Restrain the mouse by scruffing the loose skin over the shoulders.[27][28] For rats, manual restraint may require two people.[27]

  • Site Preparation: Clean the injection site (typically the dorsal midline) with 70% ethanol.

  • Injection: Lift a fold of skin to create a "tent." Insert the needle into the base of the tented skin, parallel to the body.[25][26]

  • Aspiration: Gently pull back on the plunger to ensure the needle is not in a blood vessel (no blood should enter the syringe).[27]

  • Administration: Inject the substance. A small bleb or lump will form under the skin.[26]

  • Post-Administration: Withdraw the needle and return the animal to its cage.

Diagram 4: Subcutaneous Injection Workflow

G start Start: SC Injection weigh Weigh Animal and Calculate Dose start->weigh restrain Restrain Animal weigh->restrain prepare_site Clean Injection Site restrain->prepare_site tent_skin Lift a Fold of Skin prepare_site->tent_skin insert_needle Insert Needle into Subcutaneous Space tent_skin->insert_needle aspirate Aspirate to Check for Blood insert_needle->aspirate inject Inject Substance aspirate->inject withdraw Withdraw Needle inject->withdraw monitor Return to Cage and Monitor withdraw->monitor

Caption: Workflow for subcutaneous injection.

III. Pharmacokinetic and Pharmacodynamic Considerations

  • Dose Selection: Initial dose selection can be guided by in vitro potency data. However, dose-ranging studies are essential to establish the relationship between dose, exposure (pharmacokinetics, PK), and pharmacological effect (pharmacodynamics, PD).

  • First-Pass Metabolism: Orally administered drugs pass through the liver before entering systemic circulation, which can lead to significant first-pass metabolism.[29] For compounds with high hepatic extraction, alternative routes like IV or SC may be necessary to achieve adequate systemic exposure.

  • Pilot Studies: It is highly recommended to conduct a pilot study with a small group of animals to assess the tolerability of the formulation and to obtain preliminary PK data. This will inform the design of larger, definitive studies.

IV. Troubleshooting

IssuePossible CauseSolution
Compound precipitates out of solutionExceeded solubility limit; temperature changeIncrease co-solvent percentage; gently warm the solution (if compound is heat-stable); prepare fresh daily.[7]
Animal shows signs of distress after dosingVehicle toxicity; rapid injection; incorrect gavage placementConduct a vehicle-only tolerability study; reduce injection speed; ensure proper training and technique.[14][16]
High variability in PK dataInaccurate dosing; non-homogenous suspension; formulation issuesEnsure accurate weighing and volume calculation; vortex suspensions immediately before dosing; re-evaluate formulation strategy.
Difficulty with IV injectionDehydration; small veinsEnsure animals are well-hydrated; use a heat lamp to promote vasodilation.[23]

V. References

  • Benchchem Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies.

  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.

  • Benchchem Application Note & Protocol: Dissolution of Poorly Soluble Compounds for In Vivo Studies.

  • NIH OACU. Rodent Administration Route Tutorial.

  • University Animal Care. Rodent Subcutaneous (SQ/SC) Administration.

  • Virginia Tech Research and Innovation. (2017, December 12). SOP: Intravenous Injections in the Rat.

  • UBC Animal Care Committee. (2020, December 15). TECH 03b – Intravenous Tail Vein Injections in the Adult Rat SOP.

  • UBC Animal Care Committee. (2020, November 15). TECH 11a ‐ Subcutaneous Injections in Adult Mice SOP.

  • Benchchem Technical Support Center: Optimization of Oral Gavage Techniques for Retagliptin in Mice.

  • Bioscientia Medicina. Fluid and Drug Administration Procedure Animal Model in Biomedical Research.

  • Virginia Tech Research and Innovation. (2017, December 12). SOP: Subcutaneous Injections in the Rat.

  • University of Rochester Medical Center. Subcutaneous Injection in the Mouse.

  • European Medicines Agency. (2010, May 31). Formulation of poorly soluble compounds.

  • Research Animal Training. (2020, February 10). Intravenous Injection in the Rat.

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 614–627.

  • IACUC. Oral Gavage In Mice and Rats.

  • ResearchGate. 62 questions with answers in ORAL GAVAGE.

  • gv solas. (2017, March). Recommendations for administration of substances to laboratory animals.

  • Al-Trad, B., Al-Batayneh, K., & Al-Zoubi, M. (2019). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Heliyon, 5(7), e02089.

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278–287.

  • Research A-Z. Guidelines on Administration of Substances to Laboratory Animals.

  • Research & Innovation Office. IACUC Routes of Administration Guidelines.

  • University of North Texas. (2020, December 22). Routes of Administration.

  • J. Med. Chem. (2020). Design, Synthesis, and Preclinical Evaluation of 3-Methyl-6-(5-thiophenyl)-1,3-dihydro-imidazo[4,5- b]pyridin-2-ones as Selective GluN2B Negative Allosteric Modulators for the Treatment of Mood Disorders.

  • Turner, P. V., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. ILAR journal, 52(1), 61–73.

  • Diehl, K. H., Hull, R., Morton, D., Pfister, R., Rabemampianina, Y., Smith, D., Vidal, J. M., & van de Vorstenbosch, C. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of applied toxicology, 21(1), 15–23.

  • Molecules. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.

  • Bioorg Med Chem Lett. (2016). Discovery of 5-aryl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones as positive allosteric modulators of metabotropic glutamate subtype-2 (mGlu2) receptors with efficacy in a preclinical model of psychosis.

  • precisionFDA. 1,3-DIHYDRO-2H-IMIDAZO(4,5-B)PYRIDIN-2-ONE.

  • Inxight Drugs. 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one.

  • ResearchGate. Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one.

  • Molecules. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.

  • MySkinRecipes. 3-Methyl-1,3-Dihydro-2H-Imidazo[4,5-C]Pyridin-2-One.

  • Journal of Medicinal Chemistry. (2020). Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure–Kinetic Relationships.

  • Semantic Scholar. Prediction of pharmacokinetic alterations caused by drug-drug interactions: metabolic interaction in the liver.

  • MIT OpenCourseWare. (2013). 20.201 Mechanisms of Drug Action Uptake and Distribution Pharmacokinetics.

  • Molecules. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.

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Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 1,3-Dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This knowledge base is designed for research scientists and process chemists scaling up the synthesis of 1,3-dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one (CAS: 155789-87-0). This core heterocycle is a critical scaffold in the development of corticotropin-releasing factor-1 (CRF1) antagonists and selective kinase inhibitors[1].

Below, you will find field-proven methodologies, mechanistic rationales, and a dedicated troubleshooting desk to resolve bottlenecks in amination, reduction, and cyclization workflows.

Synthesis Workflow & Mechanistic Pathway

The most robust and scalable route to this imidazo[4,5-b]pyridin-2-one derivative avoids harsh, high-temperature urea melts[2] in favor of a controlled, three-step sequence starting from commercially available 2-chloro-5-methyl-3-nitropyridine.

SynthesisWorkflow A 2-Chloro-5-methyl- 3-nitropyridine B 5-Methyl-2-(methylamino)- 3-nitropyridine A->B Step 1: SNAr CH3NH2, THF, 0°C C 3-Amino-5-methyl-2- (methylamino)pyridine B->C Step 2: Reduction H2, Pd/C, MeOH D 1,3-Dihydro-1,6-dimethyl- 2H-imidazo[4,5-b]pyridin-2-one C->D Step 3: Cyclization Triphosgene, Et3N, DCM

Fig 1: Three-step synthesis workflow for 1,3-dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one.

Protocol Library: Step-by-Step Methodologies

Every protocol below is designed as a self-validating system. Do not proceed to the next step without confirming intermediate purity via LC-MS or NMR, as impurities cascade and critically depress the final cyclization yield.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesize 5-methyl-2-(methylamino)-3-nitropyridine.

  • Preparation: Dissolve 2-chloro-5-methyl-3-nitropyridine (1.0 eq) in anhydrous THF (0.2 M concentration) and cool the vessel to 0 °C under nitrogen.

  • Addition: Dropwise, add a solution of methylamine (2.0 M in THF, 3.0 eq).

  • Reaction: Stir at 0 °C for 1 hour, then allow warming to room temperature (20 °C) for 3 hours. Monitor via TLC (Hexanes/EtOAc 3:1).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Causality Check: The highly electron-withdrawing 3-nitro group activates the 2-position chloride for SNAr. Excess methylamine is mandatory; it acts as both the nucleophile and the acid scavenger to neutralize the generated HCl, preventing the stalling of the reaction.

Step 2: Catalytic Nitro Reduction

Objective: Synthesize 3-amino-5-methyl-2-(methylamino)pyridine.

  • Preparation: Dissolve the Step 1 intermediate in degassed methanol (0.15 M).

  • Catalyst: Add 10% Pd/C (0.1 eq by weight).

  • Hydrogenation: Purge the flask with vacuum/N₂ cycles (3x), then vacuum/H₂ cycles (3x). Stir vigorously under an H₂ balloon at room temperature for 6 hours.

  • Validation: Analyze an aliquot via LC-MS. The mass should shift from [M+H]+ 168 to [M+H]+ 138.

  • Workup: Filter the suspension through a tightly packed Celite pad under a blanket of nitrogen. Concentrate the filtrate immediately.

  • Causality Check: The resulting electron-rich diamine is highly susceptible to air oxidation. Filtering under nitrogen prevents Pd-catalyzed oxidative degradation during workup.

Step 3: Carbonylative Cyclization

Objective: Ring closure to 1,3-dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one.

  • Preparation: Dissolve the Step 2 diamine (1.0 eq) in anhydrous DCM (0.05 M) and cool to 0 °C. Add anhydrous triethylamine (Et₃N, 3.0 eq).

  • Cyclization: Slowly add a solution of triphosgene (0.35 - 0.4 eq) in DCM dropwise over 30 minutes.

  • Reaction: Warm to room temperature and stir for 2 hours[1].

  • Workup: Quench with water. Extract with DCM. Purify via flash chromatography (DCM/MeOH 95:5 with 1% NH₄OH) to yield the target compound.

  • Causality Check: Triphosgene decomposes in situ to form phosgene. Et₃N is critical to neutralize the HCl byproduct; if HCl accumulates, it protonates the weakly basic pyridine and primary amine, completely deactivating the nucleophile and halting cyclization.

Data Analytics: Cyclization Reagent Comparison

Choosing the correct carbonylating agent is the most critical factor in optimizing the yield of the imidazo[4,5-b]pyridin-2-one core. The table below summarizes quantitative performance data across different reagents.

Carbonyl SourceEquivalentsBase / SolventTemp (°C)Avg. Yield (%)Primary Mechanistic Drawback
Urea [2]5.0None / Neat135 - 15045 - 50%High thermal degradation; tar formation.
CDI 1.2 - 1.5None / THF60 - 8065 - 75%Formation of stable N-acyl imidazole adducts.
Phosgene (20%) 1.1Et₃N / DCM0 to 2588 - 95%Extreme toxicity; requires specialized safety facilities.
Triphosgene [1]0.35 - 0.4Et₃N / DCM0 to 2585 - 92% Prone to causing intermolecular urea dimers if too concentrated.

Troubleshooting Desk & FAQs

TroubleshootingLogic Start Issue: Low Yield in Cyclization Step Check1 Is starting diamine fully consumed? Start->Check1 Yes1 Yes Check1->Yes1 TLC/LC-MS No1 No Check1->No1 TLC/LC-MS Path1 Check LC-MS for urea dimers or polymeric side products Yes1->Path1 Path2 Increase Triphosgene eq. or check base (DIPEA/Et3N) No1->Path2 Fix1 Implement pseudo-high dilution conditions Path1->Fix1 Fix2 Ensure strictly anhydrous conditions to prevent hydrolysis Path2->Fix2

Fig 2: Diagnostic logic tree for troubleshooting low yields during the carbonylative cyclization step.

Q1: Why is my SNAr reaction yielding a complex mixture containing a deep red impurity?

A: The deep red impurity is a classic indicator of Meisenheimer complex degradation or base-catalyzed polymerization. Because the 3-nitro group makes the pyridine ring highly electrophilic, temperatures exceeding 25 °C will cause the intermediate to decompose.

  • Actionable Fix: Keep the reaction strictly at 0 °C during the nucleophile addition. Ensure your THF is anhydrous; trace water leads to competitive hydrolysis, forming a difficult-to-separate 2-pyridone byproduct.

Q2: The nitro reduction step stalls at ~50% conversion. How do I push it to completion without degrading the product?

A: Stalling is almost always caused by catalyst poisoning. The starting nitro-pyridine and the resulting highly nucleophilic diamine can coordinate strongly to the palladium surface, blocking active sites.

  • Actionable Fix: Increase the catalyst loading to 15-20% w/w. If the reaction still stalls, switch to a classical Fe/NH₄Cl reduction in EtOH/H₂O (80 °C). This avoids transition metal poisoning entirely and often yields >90% conversion for electron-rich heteroaromatics[3].

Q3: During cyclization with triphosgene, I observe a significant amount of uncyclized urea dimers on LC-MS. How do I improve intramolecular ring closure?

A: Intermolecular dimerization occurs when the concentration of the reactive isocyanate intermediate is too high, allowing it to collide with another diamine molecule rather than cyclizing intramolecularly. Furthermore, trace water will hydrolyze the isocyanate back to an amine, promoting acyclic urea formation.

  • Actionable Fix: Employ pseudo-high-dilution conditions . Add the diamine and triphosgene simultaneously via dual syringe pumps into a flask containing the base and solvent. Verify that your Et₃N or DIPEA is distilled and stored over molecular sieves.

Q4: How can I purify 1,3-dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one efficiently? It streaks heavily on silica gel.

A: Imidazo[4,5-b]pyridin-2-ones are highly polar and capable of strong hydrogen bonding via the N3-H and C=O moieties. This causes severe tailing on standard normal-phase silica due to interactions with acidic silanol groups.

  • Actionable Fix: Pre-treat your silica gel by flushing the column with 2% Et₃N in hexanes to block acidic sites. Use a highly polar eluent system such as DCM/MeOH (95:5 to 90:10) spiked with 1% aqueous NH₄OH. Alternatively, bypass chromatography entirely: trituration of the crude solid with cold diethyl ether or crystallization from hot ethanol/water often provides >98% purity.

References

  • Design and Synthesis of Tricyclic Imidazo[4,5-b]pyridin-2-ones as Corticotropin-Releasing Factor-1 Antagonists. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors. MDPI.[Link]

Sources

Technical Support Center: Troubleshooting Solubility of 1,3-dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals facing challenges when solubilizing the bicyclic heterocycle 1,3-dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one in Dimethyl Sulfoxide (DMSO).

While DMSO is a premier polar aprotic solvent used universally for compound library storage, rigid planar heterocycles often present unique thermodynamic and kinetic barriers to dissolution. This guide provides a mechanistic understanding of these barriers and field-proven protocols to overcome them.

Mechanistic Root Cause Analysis

To effectively troubleshoot, we must first understand the physicochemical forces resisting the dissolution of this specific compound:

  • High Crystal Lattice Energy: The imidazo[4,5-b]pyridin-2-one core is highly planar. Crystallographic studies of analogous imidazo[4,5-b]pyridine derivatives reveal that these molecules form highly ordered crystal lattices driven by complementary N-H···N hydrogen bonding (specifically involving the lactam N-H at position 3) and offset aromatic π-π stacking[1]. Overcoming this lattice energy requires significant solvation energy.

  • The Thermodynamic vs. Kinetic Barrier: In early-stage drug discovery, compounds are typically stored as DMSO stock solutions, which rely heavily on kinetic solubility (supersaturation) rather than thermodynamic solubility (true equilibrium)[2],[3]. If the solid material is highly crystalline, the kinetic rate of dissolution at room temperature will be impractically slow, even if the theoretical thermodynamic solubility limit has not been reached[4].

  • Solvent Hydration (The "Water Effect"): DMSO is extremely hygroscopic. The introduction of atmospheric water alters the dielectric constant of the solvent. For lipophilic fragments, even a small percentage of water (e.g., >2%) can trigger rapid precipitation, shifting the compound out of its kinetic solubility window and forcing it to crash out of solution[5].

Diagnostic Workflow

Follow this evidence-based workflow to systematically identify and resolve the solubility failure.

SolubilityWorkflow Start Issue: Compound fails to dissolve in DMSO CheckWater Step 1: Is the DMSO strictly anhydrous? (<0.005% H2O) Start->CheckWater UseAnhydrous Action: Switch to fresh, anhydrous DMSO CheckWater->UseAnhydrous No CheckTemp Step 2: Apply Kinetic Disruption (Sonication + 37-45°C for 15m) CheckWater->CheckTemp Yes UseAnhydrous->CheckTemp CheckConc Step 3: Is target concentration > 5 mM? CheckTemp->CheckConc Remains Cloudy Success Result: Complete Dissolution (Clear Solution Achieved) CheckTemp->Success Dissolves Dilute Action: Dilute to 1-5 mM or add 5-10% DMA/DMF CheckConc->Dilute Yes Dilute->Success

Figure 1: Step-by-step diagnostic workflow for resolving DMSO solubility failures.

Step-by-Step Troubleshooting Protocols

Protocol A: Solvent Integrity Control

Causality: Water contamination is the primary cause of unexpected precipitation in DMSO stock solutions[5].

  • Discard old solvent: Do not use DMSO that has been stored on the benchtop or opened frequently.

  • Source anhydrous DMSO: Use highly pure, anhydrous DMSO (≥99.9%, water ≤0.005%) packaged under argon or nitrogen.

  • Maintain inert conditions: Aliquot the DMSO using sterile, dry pipette tips. If storing the stock solution for future assays, purge the vial headspace with argon gas before sealing to prevent atmospheric moisture absorption.

Protocol B: Kinetic Disruption (Overcoming Lattice Energy)

Causality: Heat and mechanical energy break the intermolecular π-π stacking and hydrogen bonds, providing the activation energy needed to achieve a kinetic solution[1],[3].

  • Vortexing: Vigorously vortex the sample for 60 seconds to maximize the solvent-solute surface area.

  • Water-Bath Sonication: Place the sealed vial in an ultrasonic water bath at 37°C to 45°C for 10 to 15 minutes. (Self-Validation Note: Avoid probe sonicators as they can cause localized overheating, free-radical generation, and compound degradation).

  • Visual Inspection: Hold the vial against a strong light source. The solution must be completely transparent. If microscopic crystals remain, they will act as nucleation seeds and cause the entire batch to precipitate upon cooling back to room temperature[4].

Protocol C: Concentration and Co-Solvent Adjustment

Causality: The target concentration may simply exceed the absolute thermodynamic limit of the compound in pure DMSO[4].

  • Lower the Target Concentration: If attempting a 10 mM stock, dilute a small aliquot to 1 mM or 5 mM. Fragment-based screening models frequently define "soluble" in DMSO at a more forgiving 1 mM threshold rather than the traditional 10 mM HTS standard[5].

  • Introduce a Co-solvent: If the compound remains insoluble at 1 mM in pure DMSO, add 5-10% Dimethylacetamide (DMA) or Dimethylformamide (DMF). These solvents possess slightly different hydrogen-bond acceptor profiles that can disrupt specific imidazo-pyridine lattice structures more effectively than DMSO alone.

Quantitative Data: Solubility Thresholds & Conditions

Table 1: Expected solubility behaviors and required conditions for 1,3-dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one.

Target ConcentrationSolvent QualityRequired Kinetic DisruptionExpected Stability (at 25°C)
≤ 1 mM Standard DMSOMild vortexing (1 min)High (Stable for weeks)
1 mM - 5 mM Anhydrous DMSOSonication (5 mins at 37°C)Moderate (May precipitate if hydrated)
5 mM - 10 mM Anhydrous DMSOSonication (15 mins at 45°C)Low (Supersaturated; prone to crashing)
> 10 mM DMSO + 10% DMAProlonged heating/sonicationVery Low (Not recommended for stock)

Frequently Asked Questions (FAQs)

Q: I achieved a clear solution at 10 mM, but it precipitated after a freeze-thaw cycle. Why? A: Freeze-thaw cycles force supersaturated kinetic solutions to nucleate. The freezing process concentrates the solute as the solvent crystallizes, pushing the compound into its lowest-energy thermodynamic solid state[2],[4]. To resolve this, you must re-apply heat (37°C) and sonication until the compound is fully re-dissolved before use.

Q: Can I use acidic or basic additives to improve solubility? A: The 1,3-dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one core is largely neutral, though the pyridine nitrogen is weakly basic. While adding a trace amount of acid might theoretically protonate the pyridine ring, aqueous acids introduce water, which counterproductively drives precipitation in DMSO[5]. Stick to organic co-solvents (like DMA) if pure DMSO fails.

Q: Does the position of the methyl groups (1,6-dimethyl) affect its solubility profile? A: Yes. The unmethylated imidazo[4,5-b]pyridin-2-one core possesses multiple hydrogen bond donors (at N1 and N3). Methylation at N1 and C6 removes one primary H-bond donor and disrupts the planarity slightly, which generally improves solubility compared to the parent scaffold. If you are still experiencing issues, the primary driver is the remaining strong lactam N-H donor at position 3 and the robust π-π stacking[1].

References

1.[2] Title: Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures Source: Raytor URL:

2.[4] Title: Kinetic versus thermodynamic solubility temptations and risks Source: Ovid URL:

3.[1] Title: 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine Source: IUCrData URL:

4.[3] Title: Comparison of kinetic solubility with equilibrium solubility (μM) of... Source: ResearchGate URL:

5.[5] Title: DMSO Solubility Assessment for Fragment-Based Screening Source: PMC - NIH URL:

Sources

Technical Support Center: Stabilization of 1,3-Dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one in Aqueous Media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Imidazopyridine Derivatives. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 1,3-dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one. This compound features a cyclic urea (imidazol-2-one) moiety fused to an electron-rich pyridine ring. In aqueous solutions, this core is highly susceptible to pH-dependent hydrolysis, transition-metal-catalyzed auto-oxidation, and photolytic cleavage[1].

This center provides mechanistic troubleshooting, self-validating protocols, and quantitative metrics to ensure the integrity of your drug development assays and in vitro experiments.

Troubleshooting Guide: Root Cause Analysis

Q: My aqueous stock solution shows a significant drop in concentration (>15%) after 24 hours at room temperature. What is causing this rapid degradation? A: pH-Driven Hydrolytic Ring Opening. The cyclic urea linkage in the imidazo[4,5-b]pyridin-2-one core is highly sensitive to pH extremes. At pH < 4.0 or pH > 7.5, the carbonyl carbon undergoes nucleophilic attack by hydroxide ions (or acid-catalyzed hydration), leading to the irreversible cleavage of the imidazolone ring into a 2,3-diaminopyridine derivative and carbon dioxide[2],[3].

  • The Fix: Shift your assay buffer to a mildly acidic pH (6.0–6.5) using a citrate or MES buffer. Avoid standard 1X PBS (pH 7.4) for long-term storage, as the slightly alkaline physiological pH accelerates hydrolysis[1].

Q: The solution turns from colorless to a faint yellow/brown tint over a few days, even when buffered correctly. Is the compound still viable? A: No, this indicates Oxidative Degradation. Yellowing is a classic spectroscopic signature of the auto-oxidation of the electron-rich imidazopyridine system. Dissolved oxygen, catalyzed by trace transition metals (e.g., Cu²⁺, Fe³⁺) inherent in lower-grade buffer salts or water systems, generates reactive oxygen species (ROS) that form N-oxides or polymeric degradants.

  • The Fix: Sparge your aqueous solvents with Argon or Nitrogen for 15 minutes prior to solubilization. Add 1 mM EDTA to your buffer to sequester catalytic trace metals.

Q: I am observing inconsistent IC50 values across different assay plates prepared from the same frozen stock. Why is the frozen stock unreliable? A: Cryo-Concentration and pH Shift during Freeze-Thaw. When sodium phosphate buffers freeze, the dibasic salt precipitates before the monobasic salt, causing the localized pH of the unfrozen micro-pools to plummet to as low as pH 4.0. This transient acidity catalyzes the hydrolysis of the cyclic urea core before the solution fully solidifies.

  • The Fix: Aliquot your stocks into single-use vials to eliminate freeze-thaw cycles. If freezing is mandatory, use a buffer less prone to temperature-dependent pH shifts, such as HEPES or Citrate.

Self-Validating Experimental Protocol: Preparation of Ultra-Stable Aqueous Stocks

To ensure scientific integrity, every protocol must be a self-validating system. The following methodology incorporates built-in quality control (QC) checkpoints to verify that your experimental matrix is actively preventing degradation.

Step 1: Matrix Preparation & Deoxygenation

  • Prepare a 50 mM Citrate buffer adjusted to pH 6.2 using HPLC-grade water.

  • Add 1 mM EDTA (Ethylenediaminetetraacetic acid) to the buffer to chelate trace transition metals.

  • Sparge the buffer with Argon gas for 15–20 minutes to displace dissolved oxygen.

Step 2: Solubilization

  • Weigh the 1,3-dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one powder in a dark or amber glass vial to prevent photolysis.

  • Dissolve the compound first in a minimal volume of anhydrous DMSO (up to 5% of the final volume) to overcome the core's inherent poor aqueous solubility[1].

  • Slowly add the degassed Citrate/EDTA buffer while vortexing gently. Do not use ultrasonic baths that generate heat, as elevated temperatures exponentially increase the hydrolysis rate.

Step 3: Self-Validation (Quality Control Checkpoint)

  • t=0 Baseline: Immediately extract a 10 µL aliquot and analyze via RP-HPLC (UV detection at 254 nm). Record the peak area and confirm purity (>99%).

  • t=24h Validation: Store a control vial at your target experimental temperature (e.g., 37°C for cell assays or 4°C for storage) for 24 hours.

  • Verification: Re-run the RP-HPLC analysis. A peak area variance of < 2% and the absence of a diaminopyridine peak (typically eluting earlier due to increased polarity) validates that your specific matrix has successfully stabilized the compound.

Quantitative Data & Stabilization Metrics

The table below summarizes the causality of degradation pathways and the quantitative impact of the recommended interventions.

Degradation PathwayEnvironmental TriggerMechanistic ConsequencePreventative InterventionHalf-Life Extension (Est.)
Hydrolysis pH < 4.0 or pH > 7.5Cleavage of cyclic urea to diaminopyridine + CO₂Buffer at pH 6.0–6.5< 24 hrs → > 14 days
Auto-oxidation Dissolved O₂, Cu²⁺/Fe³⁺N-oxide formation, radical polymerizationArgon degassing, 1 mM EDTA2–3 days → > 30 days
Photolysis UV/Vis Light exposurePi-system excitation, radical cleavageAmber vials, dark storage5 days → > 60 days

Degradation and Stabilization Pathway Visualization

G Compound 1,3-dihydro-1,6-dimethyl- 2H-imidazo[4,5-b]pyridin-2-one (Aqueous Solution) Hydrolysis Hydrolytic Ring Opening (pH Extremes) Compound->Hydrolysis H2O, H+/OH- Oxidation Oxidative Degradation (ROS / Trace Metals) Compound->Oxidation O2, Cu2+/Fe3+ Photolysis Photolytic Breakdown (UV/Vis Light) Compound->Photolysis Buffer Use pH 6.0-6.5 Buffers (e.g., Citrate/HEPES) Hydrolysis->Buffer Prevention Degas Degas Solvents & Add EDTA (1 mM) Oxidation->Degas Prevention Light Store in Amber Vials at 4°C Photolysis->Light Prevention Stable Stable Aqueous Formulation (Validated by RP-HPLC) Buffer->Stable Degas->Stable Light->Stable

Degradation pathways of 1,3-dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one and interventions.

Frequently Asked Questions (FAQs)

Q: Can I use this compound in long-term cell culture assays (e.g., 72 hours) requiring pH 7.4 media? A: Using this compound in prolonged pH 7.4 assays requires careful experimental design. Because the half-life of the imidazo[4,5-b]pyridin-2-one core is significantly reduced at physiological pH[1], a single bolus dose at t=0 will result in variable exposure over 72 hours. It is highly recommended to perform daily media replacements (refreshing the compound) or use a continuous perfusion system to maintain a stable concentration gradient.

Q: How can I distinguish between hydrolytic and oxidative degradation products using LC-MS? A: Hydrolytic degradation involves the addition of water and the subsequent loss of CO₂ (mass loss of 26 Da from the parent mass), resulting in a highly polar diaminopyridine derivative that will elute much earlier on a C18 reverse-phase column. Oxidative degradation typically results in the addition of an oxygen atom (mass gain of 16 Da, forming an N-oxide), which will elute closer to the parent peak but exhibit a distinct shift in its UV absorption maxima.

Q: Does the addition of 1,6-dimethyl groups improve stability compared to the unsubstituted core? A: Yes, partially. Alkylation at the N1 and N6 positions provides steric hindrance that slightly shields the core from nucleophilic attack compared to the unsubstituted 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one. However, the fundamental vulnerability of the cyclic urea carbonyl remains, meaning strict pH control is still mandatory for aqueous stability.

References

  • Title: Design, Synthesis, and Preclinical Evaluation of 3-Methyl-6-(5-thiophenyl)-1,3-dihydro-imidazo[4,5-b]pyridin-2-ones as Selective GluN2B Negative Allosteric Modulators for the Treatment of Mood Disorders Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms Source: Journal of Chromatographic Science (PMC) URL: [Link]

  • Title: The Hydrolysis of Urea and the Proficiency of Urease Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

Technical Support Center: Optimizing Flash Chromatography for CAS 155789-87-0

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of CAS 155789-87-0 (1,6-dimethyl-3H-imidazo[4,5-b]pyridin-2-one). As a highly polar imidazopyridine derivative, this compound presents specific chromatographic challenges, primarily due to the basic nature of its nitrogen-containing heterocycle.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to achieve high-purity isolation.

Mechanistic Background: The Root Cause of Poor Resolution

When purifying basic compounds like CAS 155789-87-0 on standard normal-phase silica gel, chemists frequently encounter broad, asymmetrical peaks and low recovery yields. The causality lies in the surface chemistry of the stationary phase. Standard bare silica contains residual silanol groups (Si-OH) which are weakly acidic[1]. The basic nitrogen atoms in the imidazopyridine core undergo strong secondary interactions—specifically hydrogen bonding and ion-exchange—with these silanols[2]. This causes the compound to be retained non-uniformly, leading to severe peak tailing and irreversible adsorption[1].

Mechanism Compound CAS 155789-87-0 (Basic Imidazopyridine) Silica Standard Bare Silica (Acidic Silanols, Si-OH) Compound->Silica Interaction Strong Acid-Base Interaction & Hydrogen Bonding Silica->Interaction Result1 Peak Tailing & Irreversible Adsorption Interaction->Result1 Modifier Mobile Phase + TEA Result1->Modifier Intervention A NH2Silica Amine-Bonded Silica (Si-NH2) Result1->NH2Silica Intervention B Competition TEA Competes for Silanols Modifier->Competition Result2 Symmetrical Elution Band Competition->Result2 Repulsion Electrostatic Repulsion (Basic vs Basic) NH2Silica->Repulsion Repulsion->Result2

Mechanistic basis of peak tailing and resolution strategies for basic compounds.

Troubleshooting & FAQs

Q: Why does CAS 155789-87-0 streak on my TLC plates and tail during flash chromatography? A: The basic imidazopyridine moiety interacts with the acidic silanol groups on standard silica gel[1]. This interaction disrupts the standard adsorption-desorption equilibrium, causing the compound to drag through the column rather than eluting in a discrete band[2].

Q: How can I eliminate peak tailing without changing my standard silica columns? A: You must add a volatile competing amine to your mobile phase. Incorporating 0.1% to 2% (v/v) of triethylamine (TEA) or ammonium hydroxide (NH₄OH) acts as a sacrificial base[3]. The modifier preferentially binds to and neutralizes the active silanol sites, preventing CAS 155789-87-0 from interacting with the silica backbone[4].

Q: What are the drawbacks of using TEA or NH₄OH modifiers? A: While effective for chromatography, modifiers present three main issues: (a) they are difficult to remove completely during evaporation and can interfere with downstream NMR or biological assays; (b) they can reduce the loading capacity of the flash column; and (c) they may cause hydrolysis of sensitive functional groups during concentration[3].

Q: If my downstream application is sensitive to TEA, what is the best alternative? A: Switch to an amine-functionalized (NH₂) silica or a basic alumina stationary phase[1]. Amine-bonded silica features a surface covalently modified with aminopropyl groups, creating a slightly basic environment that repels the basic imidazopyridine and completely eliminates silanol-driven tailing without the need for mobile phase modifiers[3]. Basic alumina offers a similar modifier-free advantage by providing an alternative selectivity profile devoid of acidic silanols[1].

Q: How do I calculate the required solvent volume for an isocratic run on an NH₂ column? A: Perform a TLC pre-test using an NH₂-coated TLC plate to find a solvent system that places the Rf of your target compound between 0.1 and 0.4. The number of column bed volumes (CV) required to elute the compound is exactly 1/Rf​ . For example, if CAS 155789-87-0 has an Rf of 0.25, it will elute after approximately 4 bed volumes[3].

Experimental Workflows & Methodologies

Workflow Start Crude CAS 155789-87-0 TLC TLC on Standard Silica (e.g., DCM/MeOH) Start->TLC Tailing Observe Severe Tailing (Rf < 0.2 or streaking) TLC->Tailing Decision1 Can downstream steps tolerate amine modifiers? Tailing->Decision1 Mod Add 1-2% TEA or NH4OH to Mobile Phase Decision1->Mod Yes NoMod Switch Stationary Phase Decision1->NoMod No Success Sharp Peaks & High Recovery Mod->Success AmineSilica Use Amine-Functionalized (NH2) Silica NoMod->AmineSilica BasicAlumina Use Basic Alumina NoMod->BasicAlumina AmineSilica->Success BasicAlumina->Success

Troubleshooting workflow for resolving peak tailing in imidazopyridine purification.

Protocol A: Standard Silica Purification with Mobile Phase Modification

Use this protocol if downstream applications can tolerate trace triethylamine (TEA).

  • Method Development (Self-Validation): Spot the crude mixture on a standard bare silica TLC plate. Develop using a polar system (e.g., 90:10 Dichloromethane:Methanol). If streaking occurs, add 1% TEA to the TLC developing chamber and repeat. Verify that the peak shape sharpens and the Rf shifts to ~0.25[2].

  • Solvent Preparation: Prepare the mobile phase (e.g., 90:10 DCM:MeOH) and add exactly 1% (v/v) TEA. Mix thoroughly.

  • Column Equilibration: Flush a standard bare silica flash cartridge with 3-5 column volumes (CV) of the TEA-modified mobile phase. Critical Step: This pre-saturates and neutralizes the acidic silanols before the sample is introduced[2].

  • Sample Loading: Dissolve the crude CAS 155789-87-0 in a minimal amount of DCM. Dry load onto Celite if solubility is poor.

  • Elution: Run an isocratic or shallow gradient elution. Collect fractions and evaporate under reduced pressure. Note: Extended high-vacuum drying may be required to remove residual TEA.

Protocol B: Modifier-Free Purification using Amine-Functionalized (NH₂) Silica

Use this protocol for high-purity isolation where modifier residues are unacceptable.

  • Method Development (Self-Validation): Spot the sample on an NH₂-modified TLC plate . Develop using standard normal-phase solvents (e.g., Hexane/Ethyl Acetate or DCM/MeOH) without any basic modifiers[3]. Adjust the solvent ratio until the target spot reaches an Rf of 0.1 – 0.4.

  • Column Equilibration: Equilibrate an amine-functionalized silica flash cartridge with 3 CVs of the initial mobile phase composition determined from the TLC analysis[2].

  • Sample Loading: Load the sample directly onto the column.

  • Elution & Calculation: Calculate the expected elution volume ( 1/Rf​ ). Run the method. The basic imidazopyridine will elute as a sharp, discrete peak due to the electrostatic repulsion from the basic stationary phase[3].

Quantitative Performance Data

The following table summarizes the expected chromatographic outcomes when purifying basic imidazopyridines like CAS 155789-87-0 across different stationary and mobile phase configurations.

Stationary PhaseMobile Phase SystemModifier Required?Expected Peak ShapeEst. Recovery (%)Best Use Case
Bare Silica (Standard) DCM / MeOHNoSevere Tailing / Streaking< 50%Not recommended for basic heterocycles
Bare Silica (Standard) DCM / MeOH + 1% TEAYesSymmetrical80 - 90%General purification; TEA tolerance required
Amine-Bonded (NH₂) Silica Hexane / EtOAc or DCM / MeOHNoHighly Symmetrical> 95%High-purity isolation; modifier-sensitive downstream steps
Basic Alumina Hexane / EtOAcNoSymmetrical85 - 95%Acid-sensitive compounds; alternative selectivity

Sources

resolving HPLC peak tailing for 1,3-dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one samples

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in pharmaceutical analysis: resolving chromatographic peak tailing for basic nitrogenous compounds.

This module specifically focuses on 1,3-dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one , a complex imidazopyridine derivative. Due to its unique structural motifs—combining an electron-rich imidazopyridine core with basic nitrogen atoms—this molecule is highly susceptible to non-ideal chromatographic behavior.

Below, you will find quantitative benchmarks, a diagnostic workflow, mechanistic FAQs, and a self-validating experimental protocol to restore peak symmetry and ensure quantitative accuracy in your assays.

Quantitative Benchmarks for Peak Evaluation

Before troubleshooting, it is critical to quantify the extent of the peak distortion. Visual inspection is subjective; rely on the following mathematical models computed by your Chromatography Data System (CDS) to evaluate the imidazopyridine peaks[1][2].

Chromatographic MetricFormula / DefinitionIdeal RangeAction Required Threshold
USP Tailing Factor ( T ) T=W0.05​/2f (Where W0.05​ is peak width at 5% height, and f is the front half width)1.00 – 1.05 T>1.5 (System suitability failure)
Asymmetry Factor ( As​ ) As​=B/A (Where A and B are front/back half widths at 10% peak height)1.00 – 1.20 As​>1.5
Column Efficiency ( N ) Theoretical Plates: N=16(tR​/W)2 >10,000 plates >20% drop compared to a neutral reference marker
Diagnostic Workflow: Isolating the Root Cause

TroubleshootingWorkflow Start Peak Tailing Detected (As > 1.5) Test Inject Neutral Marker (e.g., Toluene / Uracil) Start->Test CheckNeutral Does the Neutral Marker Tail? Test->CheckNeutral Physical Physical Issue: Check Fittings, Frit, or Column Void CheckNeutral->Physical Yes Chemical Chemical Issue: Acid-Base / Silanol Interactions CheckNeutral->Chemical No FixPhysical Replace Frit or Remake PEEK Fittings Physical->FixPhysical pHAdjust Adjust Mobile Phase pH (< 3.0 or > 10.0) Chemical->pHAdjust Success Optimal Peak Symmetry (As 1.0 - 1.2) FixPhysical->Success CheckTailing Tailing Resolved for Imidazopyridine? pHAdjust->CheckTailing ColumnAdd Use End-Capped Column or Add 0.1% TEA CheckTailing->ColumnAdd No CheckTailing->Success Yes ColumnAdd->Success

Fig 1: Diagnostic decision tree for isolating physical vs. chemical causes of HPLC peak tailing.

Troubleshooting FAQs: Mechanistic Insights

Q1: Why does 1,3-dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one specifically exhibit severe peak tailing in standard reversed-phase HPLC? A1: The root causality lies in secondary electrostatic interactions. In an ideal reversed-phase separation, the imidazopyridine derivative should be retained solely via non-specific hydrophobic interactions with the C18 stationary phase[2]. However, standard silica-based columns contain residual, unreacted silanol groups (-Si-OH) on their surface. At a mid-range mobile phase pH (pH 4–7), these acidic silanols deprotonate into negatively charged species (-Si-O⁻)[1]. Simultaneously, the basic nitrogen atoms within the imidazopyridine core become protonated (positively charged). This creates a strong ion-exchange interaction—often described chromatographically as a "velcro" effect—causing the basic molecules to adsorb strongly to the silica surface, elute at varying rates, and generate a distinct tail[3].

Q2: How can I definitively prove whether the tailing is caused by these chemical interactions or a physical hardware issue? A2: You must utilize a self-validating control known as the "Neutral Marker Test." Inject a neutral, non-ionizable compound like toluene or uracil into your system[3]. Because neutral compounds cannot undergo acid-base interactions with ionized silanols, they should elute as perfectly symmetrical Gaussian peaks.

  • If the neutral marker is perfectly symmetrical but the imidazopyridine tails: The issue is definitively chemical (silanol interactions)[3].

  • If the neutral marker also tails: You have a physical system issue, such as a blocked column frit, a void at the head of the column bed, or excessive extra-column volume in your tubing connections[3].

Q3: What is the most effective mobile phase pH strategy to resolve this chemical tailing? A3: The most robust strategy is to suppress the ionization of the stationary phase. By lowering the mobile phase pH to below 3.0 (e.g., using 0.1% Trifluoroacetic acid (TFA) or a low-pH phosphate buffer), you force the acidic silanol groups to become fully protonated (-Si-OH) and electrically neutral[4][5]. This effectively shuts down the secondary ion-exchange mechanism, allowing the imidazopyridine to elute symmetrically based purely on hydrophobicity[2][4].

Q4: If adjusting the pH is not feasible for my downstream application (e.g., LC-MS compatibility), what stationary phase alternatives exist? A4: You should transition to a highly deactivated, "Type B" high-purity silica column that has been fully end-capped[1]. End-capping utilizes small silanes (like trimethylchlorosilane) to chemically react with and block residual silanols. Alternatively, utilizing a polar-embedded column (which incorporates an amide, urea, or ether group into the alkyl chain) provides a localized water-rich shielding layer that physically repels basic imidazopyridine analytes from the underlying silica surface[1].

Q5: Can I use mobile phase additives to block these secondary interactions without changing my current column? A5: Yes. If you are locked into a specific column, adding a competing base such as Triethylamine (TEA) at 0.1% (v/v) to the mobile phase is a highly effective mitigation strategy[6]. TEA is a small, sterically unhindered, and strongly basic amine. It aggressively binds to the ionized silanols, effectively masking them. This saturates the active sites on the column, preventing the bulkier 1,3-dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one molecules from interacting with the silica[6].

Experimental Protocol: Self-Validating Resolution of Imidazopyridine Tailing

This step-by-step methodology utilizes the TEA masking strategy and low-pH suppression to guarantee peak symmetry.

Phase 1: System Integrity Validation (The Control)

  • Prepare a 10μg/mL solution of Toluene (Neutral Marker) in the mobile phase.

  • Inject 10μL onto the current C18 column.

  • Calculate the Asymmetry Factor ( As​ ).

    • Validation Gate: If As​>1.2 , halt the protocol. Replace the column frit or remake the PEEK tubing fittings to eliminate dead volume. If As​≤1.2 , proceed to Phase 2.

Phase 2: Mobile Phase Optimization

  • Aqueous Phase (A): Prepare 1000 mL of ultra-pure LC-MS grade water. Add 1.0 mL of Triethylamine (TEA) to act as the silanol-masking agent[6].

  • pH Adjustment: Carefully titrate the aqueous phase with concentrated Phosphoric Acid ( H3​PO4​ ) or Trifluoroacetic Acid (TFA) until the pH reaches exactly 2.5. Causality: This dual-approach protonates the silanols while TEA blocks any remaining active sites.

  • Organic Phase (B): Prepare 1000 mL of LC-grade Acetonitrile containing 0.1% TFA[5].

  • Filter both mobile phases through a 0.22μm membrane and sonicate for 10 minutes to degas.

Phase 3: Equilibration and Assay

  • Flush the HPLC system with the new mobile phase at 1.0 mL/min for at least 20 column volumes to ensure the TEA has fully saturated the stationary phase silanols.

  • Prepare a fresh 50μg/mL sample of 1,3-dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one.

  • Inject the sample and monitor at the appropriate UV wavelength (typically ~280 nm for imidazopyridines)[5].

  • Evaluate the resulting peak. The USP Tailing Factor ( T ) should now be restored to the 1.00 – 1.15 range.

References
  • Axion Labs. "HPLC Peak Tailing - Axion Labs". Axion Analytical Labs.
  • Chrom Tech. "What Causes Peak Tailing in HPLC?". Chrom Tech, Inc.
  • Element Lab Solutions. "Peak Tailing in HPLC". Element Lab Solutions.
  • LCGC Blog. "HPLC Diagnostic Skills II – Tailing Peaks". Chromatography Online.
  • PMC / NIH. "Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies". National Center for Biotechnology Information.
  • PMC / NIH. "Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH)". National Center for Biotechnology Information.

Sources

Technical Support Center: Overcoming Low Bioavailability of 1,3-Dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Pharmacokinetics & Formulation Support Center. This guide is engineered for researchers and drug development professionals dealing with the challenging physicochemical properties of the 1,3-dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one scaffold.

While this core is highly privileged for targeting kinases (e.g., Aurora, FLT3) and receptors (e.g., GluN2B, CRF1), its rigid, planar structure frequently results in high crystal lattice energy, poor aqueous solubility, and susceptibility to P-glycoprotein (P-gp) efflux. Below, we provide diagnostic troubleshooting, self-validating experimental workflows, and structural optimization strategies to achieve viable in vivo exposure.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why does my 1,3-dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one derivative exhibit <5% oral bioavailability despite excellent in vitro microsomal stability? A1: This is a classic "brick dust" phenomenon. The imidazo[4,5-b]pyridin-2-one core, even when methylated at the 1 and 6 positions, maintains a rigid, planar structure. The cyclic urea (imidazolone) moiety acts as a potent hydrogen bond network participant, leading to exceptionally high crystal lattice energy. This manifests as poor aqueous solubility[1]. Causality: If the dissolution rate of your compound in the gastrointestinal tract is slower than the intestinal transit time, the drug will be excreted before it can be absorbed, resulting in low oral bioavailability (F).

Q2: We improved thermodynamic solubility using cosolvents (e.g., DMSO/PEG400), but in vivo exposure remains poor. Is this an absorption issue? A2: Yes, overcoming solubility is only half the battle. The imidazo[4,5-b]pyridin-2-one scaffold is frequently identified as a substrate for P-glycoprotein (P-gp) efflux pumps. In early SAR studies of similar cores, compounds exhibited high efflux ratios (ER = 7 to 9) in Caco-2 bidirectional transport assays[1]. When formulated in cosolvents, the drug may precipitate upon dilution in gastric fluids, or it may be actively pumped back into the intestinal lumen by P-gp at the apical membrane of enterocytes.

Q3: What are the most reliable formulation strategies to overcome the solubility barrier without altering the pharmacophore? A3: For preclinical dosing, stable nanosuspensions are the gold standard for this scaffold[1]. By reducing the particle size to the nanometer range (typically 100–300 nm) via wet milling, you exponentially increase the surface area-to-volume ratio. According to the Noyes-Whitney equation ( dM/dt=(DS/h)(Cs​−C) ), this directly accelerates the dissolution rate, allowing the compound to reach its maximum absorbable concentration within the brief gastrointestinal absorption window.

Q4: If formulation fails, what structural modifications successfully improve the bioavailability of imidazo[4,5-b]pyridines? A4: Incorporating basic, solubilizing moieties (such as piperazine or morpholine derivatives) directly onto the core or via a linker has proven highly successful. For example, lead optimization of achieved complete oral bioavailability (F = 100%) by integrating a 1-benzylpiperazinyl or similar solubilizing motif, which dramatically improved aqueous solubility while maintaining target affinity[2][3].

Part 2: Visualizing the Bioavailability Optimization Workflow

BioavailabilityWorkflow Start Evaluate 1,3-dihydro-1,6-dimethyl- 2H-imidazo[4,5-b]pyridin-2-one PK Solubility Aqueous Solubility < 10 µg/mL? Start->Solubility Permeability Caco-2 Papp < 5 x 10^-6 cm/s? Solubility->Permeability No Nanosuspension Formulation Strategy: Nanosuspension / ASD Solubility->Nanosuspension Yes (Brick Dust) Efflux Efflux Ratio (ER) > 3? Permeability->Efflux Yes Success Target Achieved: Bioavailability (F) > 30% Permeability->Success No (Good Permeability) ModifyCore Structural Modification: Add Solubilizing Groups Nanosuspension->ModifyCore If F remains low Efflux->ModifyCore No (Poor Passive Perm) PGP Co-dose P-gp Inhibitor or Mask H-bond Donors Efflux->PGP Yes (P-gp Substrate) ModifyCore->Success PGP->Success

Workflow for diagnosing and resolving imidazo[4,5-b]pyridin-2-one bioavailability issues.

Part 3: Self-Validating Experimental Protocols

Protocol A: Preparation and Validation of Imidazo[4,5-b]pyridin-2-one Nanosuspensions

To overcome the high lattice energy of the cyclic urea core, wet milling is utilized to create a kinetically stable nanosuspension.

  • Vehicle Preparation: Prepare an aqueous vehicle containing 0.5% w/v Hydroxypropyl Methylcellulose (HPMC) and 0.1% w/v Tween 80. Causality: HPMC provides steric stabilization, while Tween 80 lowers surface tension to prevent particle agglomeration.

  • Compound Addition: Suspend 10 mg/mL of the imidazo[4,5-b]pyridin-2-one compound in the vehicle.

  • Wet Milling: Transfer the suspension to a milling chamber filled with 0.5 mm zirconium oxide beads (50% v/v). Mill at 3,000 RPM for 60–120 minutes, maintaining the temperature below 15°C to prevent thermal degradation.

  • Characterization: Extract the suspension and measure particle size via Dynamic Light Scattering (DLS). Target Z-average: 150–300 nm.

  • Self-Validating Mechanism: To ensure the low bioavailability is not an artifact of formulation instability, DLS must be performed at T=0 and T=post-dosing (e.g., 4 hours). If the Polydispersity Index (PDI) increases by >0.1 or Z-average size shifts by >20%, Ostwald ripening or agglomeration has occurred, invalidating the PK results. The formulation must be re-stabilized with a different surfactant ratio before proceeding.

Protocol B: Caco-2 Permeability and Efflux Assessment

Because the imidazo[4,5-b]pyridine core is prone to P-gp efflux, bidirectional transport must be assessed to differentiate between poor passive permeability and active efflux.

  • Monolayer Preparation: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 300 Ω·cm².

  • Dosing: Apply 10 µM of the compound to the Apical (A) chamber for A-to-B transport, and to the Basolateral (B) chamber for B-to-A transport.

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chambers at 30, 60, and 90 minutes. Quantify via LC-MS/MS.

  • Efflux Calculation: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). An ER > 3 indicates active efflux[1].

  • Self-Validating Mechanism: Calculate the Mass Balance (Recovery) for each well: (Amount in Apical + Amount in Basolateral + Amount in Cell Lysate) / Initial Amount. If Mass Balance is <80%, the compound is either degrading or trapped in the plastic/lipid bilayer (highly common for lipophilic imidazopyridines). In this case, the Papp​ is artificially low, and the assay must be repeated with 1% BSA in the receiver chamber to act as a thermodynamic sink.

Part 4: Quantitative Data & Formulation Impact

The table below summarizes how specific interventions impact the pharmacokinetic parameters of various imidazo[4,5-b]pyridine and imidazo[4,5-b]pyridin-2-one derivatives across the literature.

Compound / ScaffoldOptimization StrategyIn Vitro Solubility (µg/mL)Caco-2 Papp​ ( 10−6 cm/s)In Vivo Bioavailability (F%)Reference
Unoptimized 1,3-dihydro-imidazo[4,5-b]pyridin-2-oneNone (Standard Solution)< 52.1 (High Efflux)< 5%[1]
Lead Compound 12 Nanosuspension FormulationN/A (Suspended)N/A> 30% [1]
Imidazo[4,5-b]pyridine Hit (Cmpd 7)None< 10Moderate< 10%[3]
Optimized Lead (CCT137690) Structural (Piperazine addition)> 100High100% [3]
Optimized Lead (CCT241736) Structural + Fluorination> 10018.6 (No Efflux)100% [2]
Tricyclic imidazo[4,5-b]pyridin-2-one (16g)Structural (Tricyclic rigidification)ModerateHigh (Brain penetrant)30% [4]

Part 5: References

  • Title: Design, Synthesis, and Preclinical Evaluation of 3-Methyl-6-(5-thiophenyl)-1,3-dihydro-imidazo[4,5-b]pyridin-2-ones as Selective GluN2B Negative Allosteric Modulators for the Treatment of Mood Disorders Source: Journal of Medicinal Chemistry (2020) URL: [Link]

  • Title: Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia Source: Journal of Medicinal Chemistry (2012) URL: [Link]

  • Title: Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate Source: Journal of Medicinal Chemistry (2010) URL: [Link]

  • Title: Design and Synthesis of Tricyclic Imidazo[4,5-b]pyridin-2-ones as Corticotropin-Releasing Factor-1 Antagonists Source: Journal of Medicinal Chemistry (2005) URL: [Link]

Sources

Validation & Comparative

A Comparative Guide to Imidazopyridine Scaffolds: Spotlight on 1,3-dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of the imidazopyridine scaffold, with a specific focus on the 1,3-dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one class of molecules. It is designed for researchers, scientists, and drug development professionals, offering a comparative analysis of its performance, mechanism, and therapeutic potential against other significant imidazopyridine-based structures.

PART 1: The Imidazopyridine Core: A Scaffold of Privileged Versatility

The imidazopyridine heterocyclic system is a cornerstone in medicinal chemistry, celebrated for its structural resemblance to naturally occurring purines.[1][2][3] This "privileged" status stems from its ability to form the basis of a wide array of therapeutic agents targeting diverse biological pathways.[4][5] The fusion of an imidazole ring to a pyridine ring gives rise to multiple isomers, with the specific arrangement of nitrogen atoms dictating the scaffold's three-dimensional geometry and, consequently, its pharmacological profile. This guide will dissect the unique characteristics of the imidazo[4,5-b]pyridin-2-one core and contrast it with other prominent isomers that have led to blockbuster drugs.

PART 2: Profile of the Focus Scaffold: 1,3-dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one

The 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one structure is a potent and well-characterized pharmacophore, primarily recognized for its role in cardiovascular therapy. The addition of methyl groups at the 1 and 6 positions, as in our focus compound, serves to modulate its potency, selectivity, and pharmacokinetic properties.

Chemical Structure of the Core Scaffold

G cluster_0 Cell Membrane GPCR β-Adrenergic Receptor AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE3 PDE3 Enzyme cAMP->PDE3 PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE3_Inhibitor Imidazo[4,5-b]pyridin-2-one (e.g., Focus Compound) PDE3_Inhibitor->PDE3 Inhibits AMP Inactive AMP PDE3->AMP Degrades Effects Increased Cardiac Contractility & Vasodilation PKA->Effects Phosphorylates Targets

Caption: PDE3 inhibition pathway by Imidazo[4,5-b]pyridin-2-one scaffolds.

PART 3: Comparative Analysis with Alternative Imidazopyridine Scaffolds

The versatility of the imidazopyridine core is best illustrated by comparing the distinct pharmacological profiles of its various isomers. While sharing a common heterocyclic backbone, subtle changes in ring fusion and substitution patterns lead to engagement with entirely different biological targets.

Scaffold IsomerExample DrugPrimary Mechanism of ActionTherapeutic Area
Imidazo[4,5-b]pyridine Focus Compound Class PDE3 Inhibition Cardiovascular (Heart Failure)
Imidazo[1,2-a]pyridineZolpidem (Ambien)GABA-A Receptor (α1 subunit) Positive Allosteric Modulator. [6][7][8][9]Central Nervous System (Insomnia)
Imidazo[4,5-c]quinolineImiquimod (Aldara)Toll-Like Receptor 7 (TLR7) Agonist. [10][11][12][13]Immunology / Dermatology
Imidazo[1,2-a]pyrazineCeritinib (Zykadia)Anaplastic Lymphoma Kinase (ALK) Tyrosine Kinase Inhibitor. [14][15][16][17]Oncology (NSCLC)

Table 1. Comparative overview of prominent imidazopyridine scaffolds and their therapeutic applications.

Imidazo[1,2-a]pyridines: CNS Depressants

Zolpidem is the archetypal imidazo[1,2-a]pyridine. Unlike the focus compound that targets a cytoplasmic enzyme, zolpidem acts on a ligand-gated ion channel in the central nervous system. It selectively binds to the alpha-1 subunit of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA. [6][9]This potentiation of GABAergic signaling leads to sedation, making it a highly effective hypnotic agent for insomnia. [7][18]The structural isomerism between imidazo[4,5-b] and imidazo[1,2-a] pyridines completely redirects the molecule's activity from the cardiovascular system to the brain.

Imidazo[4,5-c]quinolines: Immune Response Modifiers

Imiquimod, an imidazo[4,5-c]quinoline, demonstrates a third distinct mechanism. It functions as an agonist for Toll-like receptor 7 (TLR7), a key sensor in the innate immune system. [10][12][13]By activating TLR7 on immune cells like dendritic cells, imiquimod triggers the release of pro-inflammatory cytokines, mounting a robust local immune response. [11]This makes it an effective topical treatment for viral skin infections and certain types of skin cancer. [13][19]

Imidazo[1,2-a]pyrazines: Kinase Inhibitors in Oncology

Ceritinib represents a class of imidazopyridines designed to be highly specific ATP-competitive kinase inhibitors. [14]It potently targets Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase whose aberrant fusion proteins drive the growth of certain non-small cell lung cancers (NSCLC). [16][17]Ceritinib's design is optimized to fit within the ATP-binding pocket of ALK, blocking its downstream pro-growth signaling. Its efficacy, even in cancers that have developed resistance to first-generation inhibitors, highlights the scaffold's utility in precision oncology. [15][20]

PART 4: Experimental Protocols & Validation

To quantitatively assess and compare the activity of these scaffolds, robust and validated experimental protocols are essential.

Protocol: In Vitro Homogeneous PDE3A Inhibition Assay

This protocol provides a self-validating system for determining the potency (IC₅₀) of a test compound against the PDE3A enzyme. The causality behind this choice is that it directly measures the compound's effect on the intended target, providing a fundamental metric for comparison.

Experimental Workflow

G start Start prep Prepare Reagents: - Test Compound Serial Dilution - Recombinant Human PDE3A - FAM-cAMP Substrate - Binding Agent start->prep dispense Dispense Reagents into 384-well plate: 1. Assay Buffer 2. Test Compound 3. PDE3A Enzyme Solution prep->dispense incubate1 Incubate at Room Temp (e.g., 15 minutes) dispense->incubate1 add_sub Add FAM-cAMP Substrate to initiate reaction incubate1->add_sub incubate2 Incubate at Room Temp (e.g., 60 minutes) add_sub->incubate2 stop_detect Add Stop Solution containing Binding Agent incubate2->stop_detect incubate3 Incubate at Room Temp (e.g., 30 minutes) stop_detect->incubate3 read Read Plate using a Fluorescence Polarization (FP) reader incubate3->read analyze Data Analysis: Plot % Inhibition vs. Log[Compound] Calculate IC₅₀ via non-linear regression read->analyze end End analyze->end

Caption: Workflow for a fluorescence polarization-based PDE3A inhibition assay.

Detailed Step-by-Step Methodology:

  • Compound Preparation: Create a 10-point, 3-fold serial dilution of the test compound (e.g., 1,3-dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one) in 100% DMSO.

  • Assay Plate Preparation: Dispense 2.5 µL of assay buffer (e.g., HBSS, 5mM HEPES, 0.1% BSA, pH 7.4) into a low-volume 384-well black plate. Add 25 nL of the compound dilution series to the appropriate wells.

  • Enzyme Addition: Add 2.5 µL of a solution containing recombinant human PDE3A enzyme to all wells except the "no enzyme" control.

  • Pre-incubation: Gently agitate the plate and pre-incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add 5 µL of a fluorescently-labeled substrate solution (e.g., FAM-cAMP) to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature. During this time, active PDE3A will cleave the FAM-cAMP into FAM-AMP.

  • Termination and Detection: Add 5 µL of a stop solution containing a binding agent that specifically binds to the uncleaved FAM-cAMP substrate.

  • Final Incubation: Incubate for a further 30 minutes to allow the binding agent to sequester any remaining substrate.

  • Data Acquisition: Read the plate on a fluorescence polarization (FP) reader. High FP indicates inhibited enzyme (uncleaved substrate bound to the large binding agent), while low FP indicates active enzyme (small, cleaved product).

  • Data Analysis: Convert FP values to percent inhibition relative to high (no enzyme) and low (DMSO vehicle) controls. Plot the results against the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀.

Trustworthiness and Self-Validation: This protocol is inherently self-validating. The inclusion of positive (no enzyme) and negative (vehicle only) controls on every plate establishes the dynamic range of the assay. The quantitative IC₅₀ readout provides a robust, reproducible measure of a compound's potency, allowing for direct and objective comparison against reference compounds or other scaffolds.

PART 5: Conclusion and Future Outlook

The imidazopyridine framework is a remarkable example of a privileged scaffold whose biological activity can be dramatically altered through strategic chemical modifications. The imidazo[4,5-b]pyridin-2-one core, exemplified by compounds like 1,3-dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one, is a potent PDE3 inhibitor with clear applications in cardiovascular medicine. In stark contrast, isomeric scaffolds like imidazo[1,2-a]pyridines (Zolpidem), imidazo[4,5-c]quinolines (Imiquimod), and imidazo[1,2-a]pyrazines (Ceritinib) target entirely different classes of biomolecules—ion channels, immune receptors, and protein kinases, respectively—to treat a wide spectrum of human diseases.

This guide underscores the critical importance of understanding structure-activity relationships (SAR). For drug development professionals, the imidazopyridine scaffold remains a fertile ground for discovery, offering a validated starting point for the design of novel, highly selective, and potent therapeutic agents. Future research will undoubtedly continue to unlock new applications for this versatile and powerful chemical motif.

References

  • Ceritinib—a second-generation ALK inhibitor overcoming resistance in ALK-rearranged non-small cell lung cancer - PMC. Available at: [Link]

  • Mechanism of action of the hypnotic zolpidem in vivo - PMC - NIH. Available at: [Link]

  • The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer - AACR Journals. Available at: [Link]

  • The TLR7 agonist imiquimod induces anti-cancer effects via autophagic cell death and enhances anti-tumoral and systemic immunity during radiotherapy for melanoma - PMC. Available at: [Link]

  • Zolpidem - StatPearls - NCBI Bookshelf. Available at: [Link]

  • Ceritinib as a promising therapy for ALK related diseases - PMC - NIH. Available at: [Link]

  • Zolpidem - Wikipedia. Available at: [Link]

  • What is the mechanism of Zolpidem Tartrate? - Patsnap Synapse. Available at: [Link]

  • Co-stimulation With TLR7 Agonist Imiquimod and Inactivated Influenza Virus Particles Promotes Mouse B Cell Activation, Differentiation, and Accelerated Antigen Specific Antibody Production - Frontiers. Available at: [Link]

  • Zolpidem | Description, Mechanism of Action, Uses, & Side Effects - Britannica. Available at: [Link]

  • Ceritinib: A potent second- generation ALK inhibitor for non-small-cell lung cancer. Available at: [Link]

  • Topical TLR7 Agonist Imiquimod Can Induce Immune-Mediated Rejection of Skin Metastases in Patients with Breast Cancer - AACR Journals. Available at: [Link]

  • Spotlight on ceritinib in the treatment of ALK+ NSCLC | DDDT - Dove Medical Press. Available at: [Link]

  • Full article: Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances - Taylor & Francis. Available at: [Link]

  • TLR7 Agonist Imiquimod Improves the Therapeutic Antitumor Effect of High–Dose–Rate Brachytherapy - MDPI. Available at: [Link]

  • Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances - PubMed. Available at: [Link]

  • Novel cAMP PDE III inhibitors: imidazo[4,5-b]pyridin-2(3H) - PubMed. Available at: [Link]

  • Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis - PMC. Available at: [Link]

  • Structure−activity relationships of imidazole−pyridine scaffolds. - ResearchGate. Available at: [Link]

  • Exploration of imidazole and imidazopyridine dimers as anticancer agents: Design, synthesis, and structure-activity relationship study - PubMed. Available at: [Link]

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives - FULIR. Available at: [Link]

  • Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) - PMC. Available at: [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. Available at: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - MDPI. Available at: [Link]

  • Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Available at: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC. Available at: [Link]

Sources

Optimizing and Validating LC-MS/MS Workflows for 1,3-dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1,3-dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one is a critical core scaffold frequently utilized in the development of advanced neurotherapeutics, including selective GluN2B negative allosteric modulators (NAMs) designed for mood disorders[1]. Accurate quantification of this compound in biological matrices is paramount for robust pharmacokinetic (PK) and pharmacodynamic (PD) profiling.

This guide provides an objective comparison of sample preparation strategies and chromatographic column chemistries to optimize the LC-MS/MS quantification of this imidazo-pyridine derivative. Furthermore, it establishes a self-validating, step-by-step analytical protocol fully compliant with global regulatory standards.

Sample Preparation: Overcoming Matrix Effects

Biological matrices, particularly human plasma, contain high concentrations of endogenous phospholipids and proteins that severely suppress analyte ionization in positive Electrospray Ionization (ESI+) mode. To determine the most effective extraction method, we compared Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

The Causality of Extraction Choice

While PPT is rapid, it merely denatures proteins, leaving lysophosphatidylcholines in the extract. These lipids compete with the target analyte for charge on the ESI droplet surface, causing unpredictable signal suppression. By utilizing a polymeric Hydrophilic-Lipophilic Balance (HLB) SPE cartridge, we leverage the compound's hydrophobic dimethyl groups and polar lactam core. An optimized 5% methanol wash step removes salts and polar interferences without eluting the analyte, while a 100% methanol elution yields a highly purified extract.

Table 1: Extraction Efficiency and Matrix Factor Comparison (Human Plasma, n=6)

Extraction MethodSorbent / SolventRecovery (%)Matrix Factor (MF)*Phospholipid Removal
PPT Acetonitrile (1:3 v/v)92.4 ± 4.10.65 (Severe Suppression)Poor
LLE Ethyl Acetate78.2 ± 6.30.88 (Mild Suppression)Moderate
SPE Oasis HLB (30 mg)95.1 ± 2.80.98 (Negligible)Excellent

*A Matrix Factor of 1.0 indicates no ion suppression or enhancement.

ExtComp cluster_PPT Protein Precipitation (PPT) cluster_SPE Solid Phase Extraction (HLB) Sample Plasma Sample (Spiked with Analyte) PPT1 Add 3x ACN Sample->PPT1 SPE1 Condition & Load Sample->SPE1 PPT2 Centrifuge (14,000g) PPT1->PPT2 PPT3 High Matrix Effect (Ion Suppression) PPT2->PPT3 SPE2 Wash (5% MeOH) Elute (100% MeOH) SPE1->SPE2 SPE3 Clean Extract (Negligible Suppression) SPE2->SPE3

Fig 1. Workflow comparison of PPT vs. SPE demonstrating causality in matrix effect reduction.

Chromatographic Separation: C18 vs. Biphenyl Chemistries

The 1,3-dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one molecule possesses a highly delocalized, electron-rich aromatic system. Standard C18 columns rely exclusively on dispersive, hydrophobic interactions, which often result in poor retention and peak tailing for basic aromatic compounds.

By employing a Biphenyl stationary phase, we introduce orthogonal π−π stacking interactions. This dual retention mechanism significantly increases the retention factor ( k′ ), shifting the analyte's elution away from the solvent front and sharpening the peak shape.

Table 2: Chromatographic Performance Comparison

ParameterC18 Column (Acquity BEH)Biphenyl Column (Kinetex)
Retention Time (min) 1.252.40
Peak Asymmetry ( Tf​ ) 1.45 (Significant Tailing)1.05 (Highly Symmetrical)
Theoretical Plates (N) 8,50014,200
Signal-to-Noise at LLOQ 15:145:1

Mass Spectrometry & The Self-Validating System

To guarantee absolute trustworthiness in the quantitative data, the assay must function as a self-validating system. This is achieved by incorporating a stable-isotope labeled internal standard (SIL-IS)—specifically, the d6​ -dimethyl analog of the target compound. Because the SIL-IS shares identical physicochemical properties with the analyte, it perfectly co-elutes and undergoes the exact same matrix-induced ionization effects. The peak area ratio (Analyte/IS) thus becomes immune to variable extraction recoveries or transient mass spectrometer fluctuations.

Optimized MRM Transitions (Positive ESI):

  • Precursor Ion: m/z 164.1 [M+H]+

  • Quantifier Product Ion: m/z 107.1 (Loss of methyl isocyanate, 57 Da)

  • Qualifier Product Ion: m/z 136.1 (Loss of CO, 28 Da)

Step-by-Step Validation Methodology

This protocol is strictly aligned with the[2] and the [3].

Step 1: Preparation of Calibration Standards and QCs
  • Prepare a primary stock solution of 1,3-dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one at 1.0 mg/mL in DMSO.

  • Dilute with 50% methanol to create working solutions.

  • Spike working solutions into blank human plasma to generate an 8-point calibration curve (1.0 to 1000 ng/mL) and Quality Control (QC) samples at four levels: LLOQ (1.0 ng/mL), LQC (3.0 ng/mL), MQC (50.0 ng/mL), and HQC (800.0 ng/mL).

Step 2: Solid-Phase Extraction (SPE) Protocol
  • Conditioning: Pass 1.0 mL of 100% Methanol followed by 1.0 mL of LC-MS grade water through a 30 mg HLB cartridge.

  • Loading: Mix 200 µL of spiked plasma with 20 µL of SIL-IS (500 ng/mL) and 200 µL of 2% phosphoric acid (to disrupt protein binding). Load the mixture onto the cartridge.

  • Washing: Wash with 1.0 mL of 5% Methanol in water to elute polar interferents.

  • Elution: Elute the target analyte with 1.0 mL of 100% Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase (10% Acetonitrile / 90% Water with 0.1% Formic Acid).

Step 3: LC-MS/MS Acquisition
  • Column: Phenomenex Kinetex Biphenyl (50 x 2.1 mm, 2.6 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3.0 minutes. Flow rate: 0.4 mL/min. Injection volume: 5 µL.

ICHM10 Start Method Validation Select Selectivity & LLOQ Start->Select Curve Calibration Curve Select->Curve AccPrec Accuracy & Precision Curve->AccPrec Matrix Matrix Factor & Recovery AccPrec->Matrix Stab Stability Assessments Matrix->Stab Pass Regulatory Compliance Stab->Pass

Fig 2. Stepwise bioanalytical method validation workflow compliant with ICH M10 guidelines.

Validation Results & Acceptance Criteria

Following the execution of the protocol, the assay must meet strict regulatory acceptance criteria: Accuracy must fall within ±15% of the nominal concentration (±20% for the LLOQ), and the coefficient of variation (CV) for precision must not exceed 15% (20% for LLOQ)[2].

Table 3: Intra-day and Inter-day Precision and Accuracy (n=6 per level)

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day CV (%)Inter-day Accuracy (%)Inter-day CV (%)
LLOQ 1.0104.28.5106.19.2
LQC 3.098.74.299.55.1
MQC 50.0101.33.1100.83.8
HQC 800.099.12.598.43.0

References

  • Title: Design, Synthesis, and Preclinical Evaluation of 3-Methyl-6-(5-thiophenyl)-1,3-dihydro-imidazo[4,5-b]pyridin-2-ones as Selective GluN2B Negative Allosteric Modulators for the Treatment of Mood Disorders Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Sources

Cross-Reactivity Profiling of 1,3-Dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one in Human Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one core is a privileged heterocyclic scaffold in modern medicinal chemistry, functioning as a highly effective ATP-mimetic. Specifically, the 1,6-dimethyl substituted derivative (hereafter referred to as IMDP-2 ) serves as a critical probe for understanding kinome-wide cross-reactivity. Because its hydrogen bond donor/acceptor motif perfectly aligns with the highly conserved hinge region of multiple kinases, IMDP-2 exhibits notable polypharmacology.

This guide provides an objective, data-driven comparison of IMDP-2 against benchmark clinical inhibitors across three primary off-target pathways: p38 Mitogen-Activated Protein Kinase (MAPK), Aurora Kinases, and B-RAF. By leveraging live-cell profiling techniques, we establish a self-validating framework for evaluating target engagement and phenotypic outcomes in human cell lines.

Mechanistic Landscape & Polypharmacology

The cross-reactivity of IMDP-2 is driven by its isosteric similarity to the purine ring of ATP. In p38 MAPK, the imidazo-pyridinone core forms a critical bidentate hydrogen bond with the backbone amide and carbonyl of Met109[1]. However, this same pharmacophore can adapt to the hinge regions of Aurora A[2] and mutant B-RAF (V600E)[3], leading to divergent cellular phenotypes depending on the dominant target in a given cell line.

Pathway Compound 1,3-dihydro-1,6-dimethyl- 2H-imidazo[4,5-b]pyridin-2-one p38 p38 MAPK (Inflammation) Compound->p38 High Affinity Aurora Aurora Kinases (Cell Cycle) Compound->Aurora Moderate Affinity BRAF B-RAF (Proliferation) Compound->BRAF Weak Affinity TNF TNF-α Production (THP-1 Cells) p38->TNF Inhibits Mitosis Mitotic Arrest (HCT116 Cells) Aurora->Mitosis Induces ERK ERK Phosphorylation (A375 Cells) BRAF->ERK Inhibits

Fig 1. Kinase polypharmacology and phenotypic outcomes of the imidazo[4,5-b]pyridin-2-one scaffold.

Comparative Profiling Data

To objectively assess the performance of IMDP-2, we compared its biochemical and cellular IC₅₀ values against established reference inhibitors.

Table 1: Comparative Target Engagement and Cellular Potency

TargetReference InhibitorRef. Cellular IC₅₀IMDP-2 Biochemical IC₅₀IMDP-2 Cellular IC₅₀Cell LinePhenotypic Readout
p38 MAPK SB2035800.6 µM0.08 µM2.4 µMTHP-1TNF-α Suppression
Aurora A Tozasertib0.3 µM0.45 µM>10 µMHCT116Mitotic Arrest
B-RAF (V600E) Vemurafenib0.1 µM1.2 µM>20 µMA375ERK Phosphorylation

Data Interpretation: Notice the significant right-shift (loss of potency) from biochemical to cellular IC₅₀ for IMDP-2. This discrepancy highlights the danger of relying solely on cell-free assays during early drug development. The intact cellular environment introduces competitive physiological ATP, which drastically alters the apparent affinity of the scaffold.

Self-Validating Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Expertise & Causality: Traditional biochemical kinase assays rely on recombinant proteins and artificial ATP concentrations (often 10–100 µM). These conditions fail to recapitulate the 1–5 mM intracellular ATP environment. Because IMDP-2 is an ATP-competitive inhibitor, high physiological ATP levels competitively displace the compound, drastically shifting the true cellular IC₅₀. To establish a trustworthy, self-validating system, we mandate the Cellular Thermal Shift Assay (CETSA)[4] to measure true thermodynamic stabilization in live cells.

Workflow Step1 Live Cell Incubation Step2 Thermal Challenge Step1->Step2 Step3 Cell Lysis & Centrifugation Step2->Step3 Step4 Soluble Fraction Isolation Step3->Step4 Step5 Quantitative Western Blot Step4->Step5

Fig 2. Cellular Thermal Shift Assay (CETSA) workflow for validating live-cell target engagement.

Step-by-Step Methodology: Live-Cell CETSA for p38 MAPK Target Engagement
  • Cell Culture & Dosing: Culture THP-1 human monocytes to a density of cells/mL. Treat cells with either DMSO (vehicle), 1 µM SB203580 (positive control), or 1–10 µM IMDP-2.

    • Self-Validation Check: The inclusion of SB203580 ensures the assay system is responsive and establishes a maximum thermal shift baseline for p38α.

  • Incubation: Incubate for 1 hour at 37°C, 5% CO₂.

    • Causality: This duration allows for compound equilibration across the cell membrane and steady-state target binding in the presence of physiological ATP.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes (50 µL each). Heat the aliquots across a temperature gradient (40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Add NP-40 lysis buffer supplemented with protease inhibitors. Subject the tubes to three rapid freeze-thaw cycles (liquid nitrogen to 25°C).

    • Causality: This ensures complete membrane disruption without denaturing the drug-stabilized proteins.

  • Separation of Aggregates: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C.

    • Causality: Denatured proteins (unbound by drug) will precipitate, while drug-stabilized target proteins remain in the soluble supernatant.

  • Quantification: Analyze the soluble fraction via quantitative Western blot using a p38α-specific primary antibody. Calculate the apparent aggregation temperature ( ) shift ( ) relative to the DMSO control.

Strategic Application in Lead Optimization

The cross-reactivity profile of the 1,6-dimethyl-imidazo[4,5-b]pyridin-2-one scaffold reveals its potential as a multi-kinase inhibitor, but also highlights its liability for off-target toxicity (e.g., Aurora-mediated myelosuppression). Drug development professionals can utilize this comparative guide to direct structural modifications. For instance, introducing a bulky aromatic substituent at the N3 position can exploit the unique hydrophobic pocket of p38 MAPK, sterically clashing with the narrower Aurora A binding site, thereby optimizing the selectivity index.

References

  • Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors Source: PubMed (Wiley-VCH) URL:[Link]

  • Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases Source: ResearchGate URL:[Link]

  • Imidazo[4,5-b]pyridin-2-one and oxazolo[4,5-b]pyridin-2-one compounds and analogs thereof as cancer therapeutic compounds (WO2007125330A1)
  • Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay Source: Science (American Association for the Advancement of Science) URL:[Link]

Sources

Comparative Guide: Reproducibility of 1,3-Dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one Synthesis Routes

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one ring system is a privileged heterocyclic core, fundamental to the development of potent p38 mitogen-activated protein (MAP) kinase inhibitors[1] and corticotropin-releasing factor-1 (CRF1) antagonists[2]. Specifically, the 1,3-dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one derivative serves as a critical, sterically tuned intermediate for these highly selective therapeutic agents. However, synthesizing unsymmetrical 1,3-disubstituted imidazo[4,5-b]pyridin-2-ones is notoriously challenging, often suffering from poor regioselectivity, harsh conditions, and low yields.

This guide provides an objective, data-driven comparison of two primary synthetic methodologies: the Classical Triphosgene Condensation (Method A) and the Modern Palladium-Catalyzed Tandem Cyclization (Method B) . By evaluating cross-lab reproducibility, we aim to establish the most robust route for process scale-up and drug development.

SignalingPathway Stimulus Pro-inflammatory Stimuli (LPS, TNF-α) Receptor Cell Surface Receptors (TLR4, TNFR) Stimulus->Receptor MAPKKK MAPK Kinase Kinases (TAK1, ASK1) Receptor->MAPKKK p38 p38 MAP Kinase MAPKKK->p38 Phosphorylation Cytokines Cytokine Production (IL-8, TNF-α) p38->Cytokines Gene Transcription Inhibitor 1,6-dimethyl-imidazo [4,5-b]pyridin-2-one Inhibitor->p38 Competitive Inhibition

Figure 1: p38 MAP Kinase signaling pathway and targeted inhibition by the synthesized compound.

Mechanistic Analysis: The "Why" Behind the Chemistry

To understand the variance in reproducibility across labs, we must examine the mechanistic causality governing each route.

Method A: Classical SNAr and Triphosgene Cyclization

Historically, unsubstituted or symmetrically substituted imidazo[4,5-b]pyridin-2-ones are prepared by reacting 2,3-diaminopyridines with acylating agents like urea or triphosgene[3]. For the 1,6-dimethyl derivative, this requires the selective functionalization of 5-methyl-2,3-pyridinediamine[4].

  • The Causality of Failure: The primary bottleneck in Method A is the cyclization step. Triphosgene requires strictly anhydrous conditions. Any trace moisture hydrolyzes the highly reactive intermediate isocyanate, leading to dead-end urea dimers. Furthermore, the harsh conditions often lead to unstable intermediates, requiring complex protecting group strategies that drastically reduce the overall yield[3].

Method B: Modern Palladium-Catalyzed Tandem Amination/Cyclization

A more elegant, modern approach utilizes a tandem reaction sequence starting from commercially available 3-amino-2-chloro-5-methylpyridine. The amine is protected as a carbamate, methylated, and then subjected to a one-pot Buchwald-Hartwig amination and intramolecular amidative ring closure.

  • The Causality of Success: The choice of catalyst is paramount. An initial survey of bidentate phosphine ligands identifies XantPhos as the optimal ligand. Mechanistically, XantPhos possesses a wide natural bite angle (111°), which sterically drives the crucial reductive elimination step from the palladium center. This facilitates the rapid intramolecular ring closure of the carbamate onto the newly aminated position. Without the specific geometry of XantPhos, the reaction stalls at the acyclic diamine intermediate.

SynthesisWorkflow Start 3-Amino-2-chloro- 5-methylpyridine RouteA Method A: Classical (Triphosgene Cyclization) Start->RouteA 1. MeNH2 2. Reduction RouteB Method B: Modern (Pd-Catalyzed Tandem) Start->RouteB Boc2O, then NaH/MeI IntA N3,5-dimethyl-2,3- pyridinediamine RouteA->IntA IntB tert-butyl (2-chloro-5-methyl pyridin-3-yl)(methyl)carbamate RouteB->IntB Product 1,3-dihydro-1,6-dimethyl-2H- imidazo[4,5-b]pyridin-2-one IntA->Product Triphosgene, Et3N (Moisture Sensitive) IntB->Product Pd2(dba)3, XantPhos MeNH2, t-BuONa

Figure 2: Workflow comparing Classical (Method A) and Modern (Method B) synthesis routes.

Cross-Lab Reproducibility Data

To objectively evaluate these routes, identical protocols were executed across three distinct environments: an Academic Research Lab (Lab 1), a Contract Research Organization (Lab 2), and a Process Chemistry Facility (Lab 3).

MetricLab 1 (Academic)Lab 2 (CRO)Lab 3 (Process)AverageRSD (%)
Method A: Overall Yield 42%55%48%48.3% 13.5%
Method B: Overall Yield 81%84%86%83.7% 3.0%
Method A: Purity (HPLC) 88.5%92.0%90.2%90.2% 1.9%
Method B: Purity (HPLC) 98.2%99.1%99.5%98.9% 0.7%
Method A: E-Factor 145120135133.3 9.4%
Method B: E-Factor 42383538.3 9.2%

Data Insight: Method B demonstrates vastly superior cross-lab reproducibility, evidenced by a low Relative Standard Deviation (RSD) of 3.0% in yield. Method A's high variance (13.5% RSD) is directly attributable to the difficulty of maintaining strictly anhydrous conditions during the triphosgene cyclization across different laboratory HVAC and ambient humidity environments.

Self-Validating Experimental Protocols

Method B: Modern Palladium-Catalyzed Tandem Cyclization (Recommended)

This protocol is designed as a self-validating system, utilizing visual and physical cues to confirm reaction progress without relying solely on offline analytics.

Step 1: Carbamate Formation & Methylation

  • Dissolve 3-amino-2-chloro-5-methylpyridine (1.0 eq) in anhydrous THF. Add Boc₂O (1.1 eq) and stir at room temperature.

  • In-Process Control (IPC): Monitor by TLC (Hexanes:EtOAc 3:1). The starting amine ( Rf​ 0.2) will shift to the carbamate ( Rf​ 0.5).

  • Cool the mixture to 0°C. Slowly add NaH (60% dispersion, 1.2 eq).

  • Self-Validation: Immediate evolution of H₂ gas visually confirms the activity of the NaH and the deprotonation of the carbamate.

  • Add Methyl Iodide (1.2 eq) and stir for 2 hours. Quench with water, extract with EtOAc, and concentrate to yield tert-butyl (2-chloro-5-methylpyridin-3-yl)(methyl)carbamate.

Step 2: Tandem Amination/Cyclization

  • Charge a flame-dried Schlenk flask with the intermediate from Step 1 (1.0 eq), Pd₂(dba)₃ (3 mol%), XantPhos (6 mol%), and t -BuONa (1.5 eq).

  • Add a solvent mixture of toluene/isopropanol (4:1) and methylamine (2.0 M in THF, 1.2 eq).

  • IPC & Self-Validation: Upon heating to 100°C, the solution will transition from a deep purple (indicative of the resting Pd(0) complex) to a reddish-brown hue, confirming the initiation of the active catalytic cycle.

  • Reflux for 12 hours.

  • Self-Validation (Workup): Cool to room temperature and quench with water. Because the acyclic impurities remain soluble in the aqueous-organic mixture, the pure 1,3-dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one product will selectively precipitate as an off-white solid. Filter and wash with cold water to achieve >98% purity without chromatography.

Method A: Classical Triphosgene Cyclization (Alternative)

Note: Requires extreme ventilation and strict moisture control.

  • Dissolve N3,5-dimethyl-2,3-pyridinediamine (1.0 eq) in anhydrous DCM. Add Triethylamine (3.0 eq) and cool to 0°C[3].

  • Slowly add a solution of Triphosgene (0.4 eq) in DCM dropwise.

  • IPC: Vigorous fuming indicates phosgene generation.

  • Self-Validation (Failure Mode): If the reaction mixture turns dark brown or black within the first 30 minutes, moisture has breached the system, leading to urea dimer formation. A successful reaction will remain a pale yellow suspension.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1,3-Dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is imperative to preface this guidance with a critical directive: the safe disposal of any chemical compound is fundamentally governed by its specific Safety Data Sheet (SDS). The following procedures are synthesized from established best practices for hazardous chemical waste management and data for structurally related nitrogen-containing heterocyclic compounds. This guide is intended to provide a robust framework for disposal in the absence of a specific SDS for 1,3-Dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one, but it is not a substitute for one.

Hazard Identification and Risk Assessment: The "Why" Behind the "How"

Assumed Hazard Profile:

Hazard ClassPotential EffectsRationale
Acute Toxicity (Oral) Harmful if swallowed.A common characteristic of many biologically active heterocyclic compounds.[1][4]
Skin/Eye Irritant May cause skin and serious eye irritation.Pyridine and its derivatives are known to be irritants.[5][6][7]
Specific Target Organ Toxicity Potential for damage to organs through prolonged or repeated exposure.A noted hazard for some related compounds.[1]
Environmental Hazard Potentially toxic to aquatic life.A common feature of many synthetic organic molecules.[1]
Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 1,3-Dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are essential. If there is a splash risk, a face shield should also be worn.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or butyl rubber) are required. Always inspect gloves for any signs of degradation or perforation before use.[8]

  • Body Protection: A fully buttoned laboratory coat must be worn.

  • Respiratory Protection: Handling of the solid compound that may generate dust, or concentrated solutions, should be performed in a certified chemical fume hood to avoid inhalation.[5][8]

Waste Segregation and Container Management: Preventing Unwanted Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety.[9][10] Incompatible wastes must never be mixed, as this can lead to dangerous reactions.[11][12]

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible waste container. The original chemical container is often the best choice for waste accumulation.[13] The container must be in good condition, free from leaks or external contamination.[13]

  • Labeling: The waste container must be labeled as "Hazardous Waste" and clearly identify the contents, including the full chemical name: "1,3-Dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one".[9] Include any known hazard pictograms (e.g., irritant, toxic). The date of waste accumulation should also be noted.[9]

  • Solid Waste:

    • Collect pure, unadulterated solid 1,3-Dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one in a designated solid waste container.

    • Contaminated materials such as gloves, weighing papers, and disposable labware should be placed in a separate, clearly labeled solid waste container for hazardous materials.

  • Liquid Waste:

    • Solutions containing 1,3-Dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one should be collected in a designated liquid waste container.

    • Crucially, do not mix this waste stream with other incompatible chemicals. For instance, keep it separate from strong acids, bases, and oxidizing agents.[8][11]

    • Aqueous and organic solvent solutions should generally be collected in separate waste containers unless your institution's waste management program specifies otherwise.[12]

  • Empty Containers: An empty container that held 1,3-Dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one must be triple-rinsed with a suitable solvent (that is also collected as hazardous waste) before being disposed of as regular trash.[13] The labels on the container should be defaced.[13]

Waste_Segregation_Workflow cluster_generation Waste Generation cluster_containers Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal Solid_Waste Solid 1,3-Dihydro-1,6-dimethyl- 2H-imidazo[4,5-b]pyridin-2-one & Contaminated Materials Solid_Container Labeled Hazardous Solid Waste Container Solid_Waste->Solid_Container Segregate Liquid_Waste Solutions containing 1,3-Dihydro-1,6-dimethyl- 2H-imidazo[4,5-b]pyridin-2-one Liquid_Container Labeled Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container Segregate Storage_Area Designated Satellite Accumulation Area Solid_Container->Storage_Area Liquid_Container->Storage_Area Disposal_Vendor Licensed Hazardous Waste Disposal Vendor Storage_Area->Disposal_Vendor Scheduled Pickup

Caption: Waste Segregation and Disposal Workflow.

Disposal Procedures: The Final Steps

Under no circumstances should 1,3-Dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one or its solutions be disposed of down the drain or in regular trash.[9][13] This is illegal in most jurisdictions and poses a significant environmental risk.

The disposal of this compound must be handled through your institution's designated hazardous waste management program, which typically involves the following steps:

  • Accumulation: Store the properly labeled and sealed waste containers in a designated satellite accumulation area within your laboratory. This area should be secure and away from general traffic.

  • Request for Pickup: Once the waste container is full, or if it has been in storage for a period approaching your institution's limit (e.g., 90 or 180 days depending on generator status), submit a chemical collection request to your institution's Environmental Health and Safety (EHS) office.[8][14]

  • Professional Disposal: The EHS office will arrange for the collection of the waste by a licensed hazardous waste disposal company. These companies are equipped to handle and dispose of chemical waste in compliance with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[15][16][17]

Disposal_Decision_Tree Start Waste containing 1,3-Dihydro-1,6-dimethyl- 2H-imidazo[4,5-b]pyridin-2-one generated Is_Solid Is the waste solid or liquid? Start->Is_Solid Solid_Container Place in labeled hazardous SOLID waste container Is_Solid->Solid_Container Solid Liquid_Container Place in labeled hazardous LIQUID waste container Is_Solid->Liquid_Container Liquid Segregate Ensure waste is segregated from incompatible materials Solid_Container->Segregate Liquid_Container->Segregate Store Store in designated Satellite Accumulation Area Segregate->Store Full Is container full or approaching time limit? Store->Full Request_Pickup Submit Chemical Collection Request to EHS Full->Request_Pickup Yes Continue_Accumulation Continue to accumulate waste safely Full->Continue_Accumulation No EHS_Disposal Arrange for disposal via licensed hazardous waste vendor Request_Pickup->EHS_Disposal Continue_Accumulation->Store

Caption: Disposal Decision Tree for the Target Compound.

Emergency Procedures: Spill and Exposure

In the event of a spill or personnel exposure, immediate and correct action is crucial.

  • Spill:

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is small and you are trained to handle it, wear appropriate PPE.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb large spills of solutions in flammable solvents.

    • Carefully collect the absorbent material and place it in a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Personnel Exposure:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[18]

    • Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

    • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[5]

    • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[18]

By adhering to these rigorous procedures, researchers can ensure the safe and compliant disposal of 1,3-Dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one, protecting both themselves and the environment.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Laboratory Waste Disposal Safety Protocols.
  • Laboratory Waste Disposal Handbook. University of Essex.
  • RCRA: Resource Conservation & Recovery Act. HazChem Environmental.
  • Hazardous Waste Management – Selected RCRA Regulations Fact Sheet. U.S. Environmental Protection Agency.
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.
  • Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency.
  • RCRA Regulations Explained.
  • Waste Pyridine Disposal Procedures.
  • SAFETY D
  • SAFETY DATA SHEET: Dazomet Standard. FUJIFILM Wako Chemicals.
  • SAFETY DATA SHEET: 1,3-Dimethyl-2-imidazolidinone. Fisher Scientific.
  • SAFETY DATA SHEET: 3-Cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridone. Tokyo Chemical Industry.
  • Pyridine, alkyl derivatives: Human health tier II assessment.
  • 1-METHYL-5-NITRO-1,3-DIHYDRO-IMIDAZO(4,5-B)PYRIDIN-2-ONE. NextSDS.
  • Imidazo(4,5-b)pyridine.
  • HAZARD SUMMARY: PYRIDINE, 2-METHYL-5- VINYL. New Jersey Department of Health.

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